molecular formula C15H20O3 B1325252 8-(3-Methylphenyl)-8-oxooctanoic acid CAS No. 898765-42-9

8-(3-Methylphenyl)-8-oxooctanoic acid

Cat. No.: B1325252
CAS No.: 898765-42-9
M. Wt: 248.32 g/mol
InChI Key: XRMUFJJWHFKLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Methylphenyl)-8-oxooctanoic acid is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(3-methylphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-12-7-6-8-13(11-12)14(16)9-4-2-3-5-10-15(17)18/h6-8,11H,2-5,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMUFJJWHFKLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645287
Record name 8-(3-Methylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-42-9
Record name 8-(3-Methylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 8-(3-Methylphenyl)-8-oxooctanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties of 8-(3-Methylphenyl)-8-oxooctanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document combines calculated fundamental properties with data from closely related analogs to offer a comparative landscape. Furthermore, it details standardized, generic experimental protocols for the determination of key physicochemical parameters, providing a framework for laboratory investigation.

Core Physicochemical Data

The fundamental physicochemical properties of this compound have been calculated and are presented below. These values serve as a baseline for experimental validation.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃Calculated
Molecular Weight 248.32 g/mol Calculated[1]
IUPAC Name This compoundN/A

Comparative Physicochemical Data of Analogs

To provide context for the properties of this compound, the following table summarizes available data for structurally similar compounds. These analogs offer insights into the likely properties of the target compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormXLogP3Reference
8-(2-Methylphenyl)-8-oxooctanoic acid C₁₅H₂₀O₃248.32Not SpecifiedNot Specified[1]
8-(4-Methylphenyl)-8-oxooctanoic acid C₁₅H₂₀O₃248.32Not SpecifiedNot Specified[2]
8-(3-Methoxyphenyl)-8-oxooctanoic acid C₁₅H₂₀O₄264.32White solidNot Specified
8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid C₁₅H₁₉BrO₃327.21Not Specified3.9[3]

XLogP3 is a computationally predicted octanol-water partition coefficient, indicating lipophilicity. Higher values suggest greater lipid solubility.

Experimental Protocols

As direct experimental methodologies for this compound are not publicly available, this section details standardized protocols for determining the key physicochemical properties of a solid organic acid.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a suitable thermometer or temperature probe is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is increased rapidly to about 15-20°C below the expected melting point.

    • The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-2°C).[4]

Aqueous Solubility Determination

Solubility is a crucial parameter for drug development, influencing absorption and distribution.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed, thermostated vessel.

  • Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water, or a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).

  • Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator or a manual burette are used. The solution is typically stirred continuously and maintained under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the acid has been neutralized ([HA] = [A⁻]).[5] This can be calculated using the first derivative of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is the standard measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Methodology: Shake-Flask Method

  • Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by mixing them vigorously and then allowing the phases to separate.

  • Procedure:

    • A small, known amount of the compound is dissolved in the aqueous phase.

    • A known volume of the pre-saturated n-octanol is added.

    • The mixture is sealed in a vessel and agitated until partitioning equilibrium is achieved (typically for several hours).

    • The mixture is then centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in both the aqueous and the n-octanol phases is accurately measured using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[6][7]

Visualized Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity like this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Physicochemical Property Determination cluster_2 Phase 3: Data Analysis & Reporting synthesis Compound Synthesis & Purification structure Structural Confirmation (NMR, MS) synthesis->structure purity Purity Analysis (HPLC, LC-MS) structure->purity melting_point Melting Point Determination purity->melting_point solubility Aqueous Solubility (Shake-Flask) purity->solubility pka pKa Determination (Potentiometric Titration) purity->pka logp LogP Determination (Shake-Flask) purity->logp data_analysis Data Compilation & Analysis melting_point->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis report Technical Data Sheet Generation data_analysis->report

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to the Synthesis of 8-(3-Methylphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(3-Methylphenyl)-8-oxooctanoic acid, with the CAS Number 898765-42-9, is a keto-acid of interest in various chemical and pharmaceutical research domains. Its structure, featuring a substituted aromatic ring linked to a long-chain carboxylic acid, makes it a potential building block for the synthesis of more complex molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, focusing on the well-established Friedel-Crafts acylation reaction. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the successful synthesis and characterization of this molecule.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of m-toluene with an activated derivative of octanedioic acid (suberic acid).[1][2] This electrophilic aromatic substitution reaction allows for the formation of a carbon-carbon bond between the aromatic ring of m-toluene and the acyl group derived from octanedioic acid.

The overall reaction proceeds in two key stages:

  • Activation of Octanedioic Acid: The dicarboxylic acid is first converted into a more reactive acylating agent, typically the diacyl chloride (octanedioyl chloride or suberoyl chloride). This is commonly achieved by reacting octanedioic acid with thionyl chloride (SOCl₂).[3]

  • Friedel-Crafts Acylation: The activated acylating agent then reacts with m-toluene in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[4][5][6] The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich m-toluene ring. The methyl group on the toluene ring is an ortho-, para-director; however, due to steric hindrance, the acylation predominantly occurs at the para-position relative to the methyl group. In the case of m-toluene, this leads to substitution at the 4- and 6-positions. The reaction with the mono-acyl chloride of the diacid results in the desired product.

A general schematic of the synthesis is presented below:

Synthesis_Pathway cluster_0 Activation of Octanedioic Acid cluster_1 Friedel-Crafts Acylation Octanedioic Acid Octanedioic Acid Octanedioyl Dichloride Octanedioyl Dichloride Octanedioic Acid->Octanedioyl Dichloride Thionyl Chloride SOCl2 SOCl₂ m-Toluene m-Toluene Intermediate_Complex Acylium Ion Intermediate Octanedioyl Dichloride->Intermediate_Complex Lewis Acid Activation AlCl3 AlCl₃ (catalyst) Target_Molecule This compound Intermediate_Complex->Target_Molecule Electrophilic Aromatic Substitution Experimental_Workflow cluster_prep Acyl Chloride Preparation cluster_acylation Friedel-Crafts Acylation cluster_workup Work-up and Purification A Mix Octanedioic Acid and SOCl₂ B Reflux until gas evolution ceases A->B C Remove excess SOCl₂ via distillation B->C E Add Octanedioyl Dichloride solution dropwise C->E D Prepare AlCl₃ suspension in DCM D->E F Add m-Toluene solution dropwise E->F G Stir at room temperature F->G H Quench with HCl/ice G->H I Separate organic layer H->I J Wash with HCl, H₂O, NaHCO₃, brine I->J K Dry over Na₂SO₄ J->K L Evaporate solvent K->L M Purify (recrystallization/chromatography) L->M

References

An In-depth Technical Guide to 8-(3-Methylphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-(3-Methylphenyl)-8-oxooctanoic acid, focusing on its chemical identifiers, a detailed potential synthesis protocol, and a visual representation of the synthetic workflow. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Core Data and Identifiers

IdentifierValueSource
CAS Number 898765-42-9Chemical Abstracts Service
Molecular Formula C₁₅H₂₀O₃N/A
Molecular Weight 248.32 g/mol N/A
PubChem CID 24726900National Center for Biotechnology Information
InChI Not AvailableN/A
InChIKey Not AvailableN/A
Canonical SMILES Not AvailableN/A

Experimental Protocols: Synthesis of this compound

A standard and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with a derivative of suberic acid, such as suberoyl chloride or suberic anhydride. The following protocol details a plausible synthetic route.

Materials and Equipment:
  • Toluene

  • Suberoyl chloride (or Suberic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

Step 1: Reaction Setup

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to the acylating agent).

  • Add dry dichloromethane to the flask to create a slurry.

  • Cool the flask to 0°C using an ice bath.

Step 2: Formation of the Acylium Ion

  • Dissolve suberoyl chloride (1 molar equivalent) in dry dichloromethane in the addition funnel.

  • Add the suberoyl chloride solution dropwise to the stirred aluminum chloride slurry over a period of 30-60 minutes, maintaining the temperature at 0°C. This will form the acylium ion electrophile.

Step 3: Friedel-Crafts Acylation

  • In a separate flask, dissolve toluene (1 to 1.2 molar equivalents) in dry dichloromethane.

  • Slowly add the toluene solution to the reaction mixture containing the acylium ion. The reaction is exothermic, and the temperature should be carefully controlled, not exceeding 5-10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

Step 4: Quenching and Work-up

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, and brine.

Step 5: Hydrolysis of the Acyl Chloride (if suberoyl chloride was used)

  • If the second acyl chloride group of suberoyl chloride has not hydrolyzed during the acidic work-up, the resulting intermediate will be an acid chloride.

  • To hydrolyze this, stir the organic layer with a dilute sodium hydroxide solution until the hydrolysis is complete (monitored by TLC or IR spectroscopy).

  • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the crude this compound.

Step 6: Purification

  • Collect the crude product by filtration.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the purified this compound.

  • Dry the purified product under vacuum.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical steps involved in the proposed synthesis of this compound.

Synthesis_Workflow Toluene Toluene FC_Acylation Friedel-Crafts Acylation Toluene->FC_Acylation SuberoylChloride Suberoyl Chloride AcyliumIon Acylium Ion Formation (Electrophile Generation) SuberoylChloride->AcyliumIon AlCl3 Anhydrous AlCl₃ AlCl3->AcyliumIon AcyliumIon->FC_Acylation Quench Reaction Quenching (Acidic Work-up) FC_Acylation->Quench Hydrolysis Hydrolysis Quench->Hydrolysis Purification Purification (Recrystallization) Hydrolysis->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

The Enigmatic Profile of 8-(3-Methylphenyl)-8-oxooctanoic Acid: A Scarcity of Biological Activity Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its defined chemical structure, 8-(3-Methylphenyl)-8-oxooctanoic acid remains a molecule of largely uncharted biological significance. A comprehensive review of publicly available scientific literature and databases reveals a significant lack of research into its potential pharmacological effects. While the broader class of aryl-substituted long-chain carboxylic acids has been a source of bioactive compounds, this specific derivative appears to be unexplored territory for researchers in drug discovery and development.

Currently, information on this compound is predominantly confined to chemical supplier catalogs and compound databases. These sources confirm its chemical identity, including its molecular formula (C15H20O3) and molecular weight, but offer no data on its biological activities, mechanism of action, or potential therapeutic applications.

The absence of peer-reviewed studies means there is no quantitative data, such as IC50 or EC50 values, to summarize. Consequently, detailed experimental protocols for assessing its biological effects have not been published. Furthermore, without an established biological target or pathway, the creation of signaling pathway diagrams would be purely speculative and scientifically unfounded.

A Landscape of Related Compounds

While direct information is wanting, the chemical structure of this compound shares features with other classes of compounds that have demonstrated biological activities. For instance, aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Similarly, other long-chain fatty acid analogues have been investigated for a range of activities, including antimicrobial and anticancer effects.[2][3][4] However, it is crucial to emphasize that structural similarity does not guarantee a shared biological function.

Future Directions

The dearth of information on this compound presents a clear opportunity for novel research. Initial exploratory studies could involve broad-spectrum screening against a variety of cell lines and molecular targets to identify any potential areas of bioactivity. Should any promising "hits" be identified, further focused investigations could then be pursued to elucidate the mechanism of action and potential for therapeutic development.

Until such studies are conducted and their results published, any discussion of the biological activities of this compound remains speculative. The scientific community awaits the first reports that will begin to sketch the biological profile of this currently enigmatic compound.

References

Literature review on aryl octanoic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Aryl Octanoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

Arylalkanoic acids represent a cornerstone in medicinal chemistry, encompassing a vast number of therapeutic agents. The most prominent members belong to the nonsteroidal anti-inflammatory drugs (NSAIDs), such as the arylpropionic acids ibuprofen and naproxen. The biological activity of these molecules is largely attributed to their acidic functional group—typically a carboxylic acid—which is crucial for interacting with biological targets, and an aromatic moiety.[1][2] The carboxylic acid group, due to its acidity and ability to form strong electrostatic and hydrogen bonds, is often a key part of the pharmacophore for many drugs, including NSAIDs, antibiotics, and statins.[1]

While shorter alkyl chain derivatives (acetic and propionic acids) are well-studied, there is growing interest in the role of the alkyl chain length in modulating pharmacological properties. Research indicates that lengthening the carbon chain substituent can enhance binding to proteins like human serum albumin, a key factor in drug distribution and pharmacokinetics.[3] Furthermore, studies on related long-chain molecules, such as fatty alcohols, have shown that an eight-carbon (octyl) chain is often within the optimal range for significant biological effects, including antimicrobial activity.[4]

This review focuses on the under-explored subclass of aryl octanoic acid derivatives. Interest in this specific eight-carbon chain length is further bolstered by recent findings that octanoic acid itself can exert potent anti-inflammatory effects through pathways distinct from classical NSAIDs, such as the PPARγ/STAT-1/MyD88 signaling cascade.[5] This suggests that aryl octanoic acid derivatives could possess a unique, possibly dual, mechanism of action.

This technical guide aims to synthesize the available literature on the synthesis and biological activities of aryl octanoic acid derivatives and related long-chain analogues. We will provide a detailed overview of synthetic protocols, summarize quantitative biological data, and map key signaling pathways to guide future research and development in this promising area.

Synthesis of Aryl Alkanoic Acids

The synthesis of aryl alkanoic acids can be achieved through various methods. A common and straightforward approach involves the condensation of an aromatic halide with a suitable amino-functionalized alkanoic acid. This method provides a versatile route to a diverse range of derivatives.

Synthesis_Workflow General Synthesis of Aryl Alkanoic Acids A Aromatic Halide (e.g., Ar-X) C Reaction Mixture A->C Reactant 1 B Amino Alkanoic Acid (e.g., 4-Aminobenzoic Acid) B->C Reactant 2 D Reflux in Glacial Acetic Acid (e.g., 6 hours) C->D Heating E Precipitation (Pour onto crushed ice) D->E Work-up F Filtration & Washing E->F G Recrystallization (from Ethanol) F->G Purification H Final Product (Aryl Alkanoic Acid Derivative) G->H

Caption: General workflow for the synthesis of aryl alkanoic acids via condensation.

Key Experimental Protocol: General Synthesis

The following protocol is adapted from a general procedure for synthesizing aryl alkanoic acid derivatives via condensation.[6]

  • Reactant Preparation : In a round-bottom flask, combine the aromatic halide (0.01 mol) and 4-aminobenzoic acid (0.01 mol, 1.371 g).

  • Solvent Addition : Add 25 mL of glacial acetic acid to the flask to serve as the solvent and catalyst.

  • Reflux : Heat the mixture under reflux for approximately 6 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC) with a mobile phase such as hexane:acetic acid:ethanol (65:5:30).

  • Precipitation : After the reaction is complete, pour the warm reaction mixture onto crushed ice while stirring continuously. This will cause the product to precipitate out of the solution.

  • Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Purification : Dry the crude product in a vacuum oven. Recrystallize the solid from absolute ethanol to obtain the pure aryl alkanoic acid derivative.

  • Characterization : Determine the yield and melting point of the final product. Confirm the structure using analytical techniques such as UV-Vis, FTIR, and ¹H NMR spectroscopy.[6]

Biological Activities and Therapeutic Potential

While specific data on aryl octanoic acids are limited, studies on the broader class of aryl alkanoic acids and long-chain fatty acids provide strong indications of their potential therapeutic applications, particularly as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Long-chain fatty acids and their derivatives are known to possess antimicrobial properties.[4] Research on a series of aryl alkanoic acids synthesized from 4-aminobenzoic acid has demonstrated their potential as antibacterial and antifungal agents.[6] The activity of these compounds was evaluated using the agar well diffusion method against a panel of pathogenic microbes.

The following table summarizes the in vitro antimicrobial activity of synthesized aryl alkanoic acid derivatives, measured as the zone of inhibition.

Compound IDAryl Substituent (Ar)S. aureus (mm)B. subtilis (mm)E. coli (mm)P. aeruginosa (mm)C. albicans (mm)A. niger (mm)
IIIa 2,4-Dinitrophenyl171516151612
IIIe 4-Aminophenyl161615141211
IIIh 4-Acetylbenzoyl171514141312
IIIi 4-Tolylsulfonyl181615151613
Amikacin (Standard)22202120--
Fluconazole (Standard)----2018
Data sourced from Nagalakshmi G. et al., 2012.[6] The compounds tested are derivatives of 4-aminobenzoic acid, not octanoic acid, but demonstrate the antimicrobial potential of the aryl alkanoic acid scaffold.

This protocol outlines the method used to obtain the quantitative data presented above.[6]

  • Media Preparation : Prepare Nutrient Agar for bacterial cultures and Sabouraud Dextrose Agar for fungal cultures and sterilize by autoclaving.

  • Culture Inoculation : Aseptically pour the sterile media into petri dishes and allow them to solidify. Inoculate the plates with standardized microbial suspensions (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Well Preparation : Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Compound Application : Add a standard concentration (e.g., 100 µg/mL) of the test compounds dissolved in a suitable solvent (like DMSO) to the wells. Also, add positive controls (e.g., Amikacin for bacteria, Fluconazole for fungi) and a solvent control.

  • Incubation : Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Collection : Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[6]

Anti-inflammatory Activity

The primary mechanism of action for most arylalkanoic NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.[7] It is highly probable that aryl octanoic acid derivatives would also exhibit this activity.

COX_Pathway Classical NSAID Mechanism: COX Inhibition AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGG2, PGH2, etc.) COX->PGs Inflam Inflammation Pain, Fever PGs->Inflam NSAID Aryl Octanoic Acid (Hypothesized) NSAID->COX Inhibition PPARg_Pathway Potential Mechanism: PPARγ Activation LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 STAT1 STAT-1 MyD88->STAT1 Inflam_Factors Pro-inflammatory Cytokines (TNF-α, IL-6) STAT1->Inflam_Factors AOA Aryl Octanoic Acid PPARg PPARγ AOA->PPARg Activation PPARg->MyD88 Inhibition PPARg->STAT1 Inhibition

References

An In-depth Technical Guide to 8-(3-Methylphenyl)-8-oxooctanoic Acid: Synthesis, Characterization, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(3-Methylphenyl)-8-oxooctanoic acid, a long-chain ketoacid. Due to the limited publicly available information on the discovery and history of this specific molecule, this document focuses on a prospective analysis for researchers. It outlines a detailed, plausible synthetic route via Friedel-Crafts acylation, proposes methods for its purification and characterization, and discusses its potential biological relevance based on its structural similarity to endogenous signaling molecules. This guide is intended to serve as a foundational resource for scientists interested in the synthesis and evaluation of this and similar compounds.

Introduction

The structural motifs of a long-chain fatty acid and an aromatic ketone suggest potential interactions with biological systems. Long-chain fatty acids are crucial players in cellular signaling, energy metabolism, and membrane structure. The introduction of a keto group and a phenyl ring could modulate these properties, potentially leading to novel pharmacological activities.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃Calculated
Molecular Weight 248.32 g/mol Calculated
CAS Number 898765-42-9Public Databases
Appearance White to off-white solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Soluble in organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water (predicted)---
pKa ~4.5-5.0 (for the carboxylic acid, predicted)---
LogP ~4.0-4.5 (predicted)---

Proposed Synthesis

The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of m-xylene with a derivative of suberic acid (octanedioic acid).

Synthetic Workflow

The proposed synthetic workflow is depicted in the following diagram:

G suberic_acid Suberic Acid thionyl_chloride Thionyl Chloride (SOCl₂) suberic_acid->thionyl_chloride Step 1: Acyl Chloride Formation suberoyl_chloride Suberoyl Chloride thionyl_chloride->suberoyl_chloride friedel_crafts Friedel-Crafts Acylation suberoyl_chloride->friedel_crafts mxylene m-Xylene mxylene->friedel_crafts lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->friedel_crafts intermediate_complex Intermediate Complex friedel_crafts->intermediate_complex Step 2: Acylation hydrolysis Acidic Hydrolysis (H₃O⁺) intermediate_complex->hydrolysis Step 3: Workup crude_product Crude this compound hydrolysis->crude_product purification Purification (e.g., Recrystallization, Chromatography) crude_product->purification Step 4: Purification final_product Pure this compound purification->final_product

Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol

Step 1: Preparation of Suberoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add suberic acid (1 equivalent).

  • Slowly add thionyl chloride (2.2 equivalents) to the flask at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude suberoyl chloride can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • In a separate, dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the suspension to 0-5°C in an ice bath.

  • Dissolve the suberoyl chloride (1 equivalent) in the same dry, inert solvent and add it dropwise to the AlCl₃ suspension with vigorous stirring.

  • After the addition is complete, add m-xylene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • Once the addition of m-xylene is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Workup and Isolation

  • Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two more times.

  • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted suberic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons of the 3-methylphenyl group, the methyl protons, the aliphatic chain protons, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR will display signals for the carbonyl carbon of the ketone, the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the compound and to confirm its molecular formula through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ketone and the carboxylic acid, as well as the O-H stretch of the carboxylic acid.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, its structure as a long-chain fatty acid analogue suggests several potential areas for investigation.

Hypothetical Signaling Pathway

Many fatty acids and their derivatives act as signaling molecules by activating specific receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors like peroxisome proliferator-activated receptors (PPARs). The following diagram illustrates a hypothetical signaling cascade that could be investigated for this compound.

G compound This compound receptor Cell Surface Receptor (e.g., GPCR) compound->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) Activation second_messenger->pka transcription_factor Transcription Factor Phosphorylation (e.g., CREB) pka->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory, Metabolic Regulation) gene_expression->cellular_response

Figure 2: A hypothetical GPCR-mediated signaling pathway for this compound.
Areas for Investigation

  • Anti-inflammatory Effects: Long-chain fatty acids and their metabolites are known to modulate inflammatory pathways. This compound could be screened for its ability to inhibit key inflammatory enzymes or cytokine production.

  • Metabolic Regulation: Given its structural similarity to fatty acids, it may influence metabolic pathways regulated by PPARs or other nuclear receptors involved in lipid and glucose homeostasis.

  • Antimicrobial Activity: Some fatty acids possess antimicrobial properties. The unique structure of this compound may confer activity against various bacterial or fungal strains.

Conclusion

This compound represents an under-investigated molecule with potential for novel biological activities. This technical guide provides a robust framework for its synthesis, purification, and characterization. The proposed areas of biological investigation, along with the hypothetical signaling pathway, offer a starting point for researchers to explore the pharmacological potential of this and related long-chain ketoacids. Future studies are warranted to elucidate the specific biological functions and potential therapeutic applications of this compound.

Predicted Therapeutic Targets for 8-(3-Methylphenyl)-8-oxooctanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive analysis of the predicted therapeutic targets for the novel compound, 8-(3-Methylphenyl)-8-oxooctanoic acid. Due to the absence of direct experimental data on its biological activity, this guide synthesizes information from structurally related molecules and employs in silico predictive approaches to hypothesize potential mechanisms of action and molecular targets. The primary aim is to furnish a foundational resource for researchers initiating studies on this compound, offering detailed experimental protocols for target validation and outlining potential therapeutic applications. All quantitative data from related compounds are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound

This compound is a synthetic compound characterized by an eight-carbon aliphatic chain with a terminal carboxylic acid and a ketone group at the eighth position, attached to a 3-methylphenyl ring. Its structure, combining features of a medium-chain fatty acid and an aromatic moiety, suggests a potential for interaction with a variety of biological targets. The lipophilic nature of the molecule, inferred from its structure, likely facilitates its passage across cellular membranes.

Chemical and Physical Properties

While experimental data for the title compound is scarce, properties of structurally similar compounds are available and can be used for initial assessment.

PropertyValue (Predicted/Analog Data)Source
Molecular FormulaC₁₅H₂₀O₃N/A
Molecular Weight248.32 g/mol N/A
XLogP3~4.0Predicted
Hydrogen Bond Donor Count1Predicted
Hydrogen Bond Acceptor Count3Predicted

Predicted Therapeutic Targets and Mechanisms of Action

Based on the structural characteristics of this compound and the known biological activities of similar molecules, several potential therapeutic targets are proposed. These hypotheses are grounded in the compound's resemblance to endogenous fatty acids and other pharmacologically active phenylalkanoic acid derivatives.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism, as well as inflammation. Fatty acids and their derivatives are natural ligands for PPARs. The octanoic acid backbone of the query compound suggests it may act as a ligand for one or more PPAR isoforms (α, γ, δ).

  • Hypothesized Mechanism: Binding of this compound to a PPAR isoform would lead to the recruitment of co-activator proteins and the subsequent regulation of target gene expression. This could modulate pathways involved in fatty acid oxidation, glucose uptake, and inflammatory responses.

PPAR_Signaling_Pathway cluster_nucleus Nucleus Compound 8-(3-Methylphenyl)- 8-oxooctanoic acid PPAR PPARα/γ/δ Compound->PPAR Binds to LBD RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, FABP, GLUT4) PPRE->TargetGenes Regulates Transcription MetabolicEffects Metabolic & Anti-inflammatory Effects TargetGenes->MetabolicEffects Leads to

Figure 1: Hypothesized PPAR signaling pathway for this compound.

G-Protein Coupled Receptors (GPCRs) for Fatty Acids

Several GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), are activated by medium and long-chain fatty acids, playing roles in insulin secretion, inflammation, and gut hormone release. The presence of the phenyl ring in this compound could confer selectivity and potency for these receptors.

  • Hypothesized Mechanism: Activation of FFAR1 in pancreatic β-cells could potentiate glucose-stimulated insulin secretion. Activation of FFAR4 in macrophages and adipocytes could lead to anti-inflammatory effects by inhibiting NF-κB signaling.

Enzymes of Eicosanoid and Fatty Acid Metabolism

The structural similarity to fatty acids suggests that the compound could be a substrate or inhibitor of enzymes involved in their metabolism.

  • Cyclooxygenases (COX-1 and COX-2): Phenylalkanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[1] It is plausible that this compound could exhibit similar inhibitory activity.

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is responsible for the degradation of endocannabinoids. Inhibition of FAAH leads to analgesic and anti-inflammatory effects. The long carbon chain and aromatic ring are features found in some FAAH inhibitors.

  • Acyl-CoA Synthetases: These enzymes are responsible for the activation of fatty acids. The compound could potentially compete with endogenous fatty acids for these enzymes, thereby affecting cellular lipid metabolism.

Experimental Protocols for Target Validation

The following section details experimental protocols to investigate the predicted therapeutic targets of this compound.

General Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis & Characterization InVitro In Vitro Screening (Binding & Enzyme Assays) Start->InVitro CellBased Cell-Based Assays (Signaling & Functional) InVitro->CellBased Validate Hits InVivo In Vivo Models (Disease-specific) CellBased->InVivo Confirm Activity PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD LeadOpt Lead Optimization PKPD->LeadOpt

Figure 2: General experimental workflow for target validation and drug development.

PPAR Activation Assays

Objective: To determine if this compound can bind to and activate PPAR isoforms.

Methodology: Luciferase Reporter Assay

  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently co-transfected with a PPAR expression vector (e.g., pCMX-hPPARα, γ, or δ), a luciferase reporter plasmid containing a PPRE (e.g., pGL4.24[luc2/PPRE/Hygro]), and a Renilla luciferase control vector (for normalization).

  • Compound Treatment: 24 hours post-transfection, cells are treated with varying concentrations of this compound (e.g., 0.1 to 100 µM) or a known PPAR agonist (e.g., rosiglitazone for PPARγ) for another 24 hours.

  • Luciferase Assay: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ value for PPAR activation.

GPCR Activation Assays

Objective: To assess the agonist or antagonist activity of the compound on fatty acid-sensing GPCRs.

Methodology: Calcium Mobilization Assay

  • Cell Lines: Use stable cell lines expressing FFAR1 or FFAR4 (e.g., CHO-K1 or HEK293).

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: The compound is added at various concentrations to the cells in a microplate format.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence intensity is plotted against the compound concentration to determine the EC₅₀ for receptor activation.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potential of the compound on COX-1, COX-2, and FAAH.

Methodology: COX-1/COX-2 Inhibition Assay (Fluorometric)

  • Assay Principle: This assay measures the peroxidase activity of COX enzymes.

  • Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe.

  • Procedure: The compound is pre-incubated with the enzyme. The reaction is initiated by adding arachidonic acid.

  • Detection: The fluorescence generated by the probe is measured over time.

  • Data Analysis: The rate of reaction is calculated, and the IC₅₀ value is determined from the dose-response curve.

Methodology: FAAH Inhibition Assay

  • Enzyme Source: Recombinant human FAAH or rat liver microsomes.

  • Substrate: A fluorogenic FAAH substrate (e.g., anandamide analog).

  • Procedure: The compound is incubated with the enzyme and substrate.

  • Detection: The increase in fluorescence due to substrate cleavage is measured.

  • Data Analysis: IC₅₀ values are calculated from the inhibition curves.

Summary of Predicted Targets and Potential Therapeutic Indications

The table below summarizes the predicted targets for this compound and the potential therapeutic areas that could be explored if these predictions are validated.

Predicted TargetPotential Therapeutic IndicationRationale
PPARα/γ/δ Type 2 Diabetes, Dyslipidemia, Non-alcoholic Steatohepatitis (NASH), InflammationModulation of lipid and glucose metabolism, and anti-inflammatory effects.
FFAR1 (GPR40) Type 2 DiabetesPotentiation of glucose-stimulated insulin secretion.
FFAR4 (GPR120) Type 2 Diabetes, Obesity, Inflammatory Bowel DiseaseAnti-inflammatory effects and improved glucose homeostasis.
COX-1/COX-2 Pain and InflammationInhibition of prostaglandin synthesis, similar to NSAIDs.[1]
FAAH Neuropathic Pain, AnxietyEnhancement of endocannabinoid signaling.

Conclusion

This compound represents a novel chemical entity with the potential to interact with multiple therapeutic targets, primarily within the realms of metabolic and inflammatory diseases. The predictions outlined in this guide are based on established structure-activity relationships of similar molecules and provide a rational starting point for the pharmacological investigation of this compound. The detailed experimental protocols offer a clear path for validating these hypotheses and elucidating the compound's mechanism of action. Further in-depth studies, including in vivo efficacy models, will be crucial in determining the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Synthesis of 8-(3-Methylphenyl)-8-oxooctanoic Acid Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 8-(3-methylphenyl)-8-oxooctanoic acid and its analogs, compounds of interest in medicinal chemistry and drug development. This document details the core synthetic methodologies, presents quantitative data for related structures, and outlines potential biological activities and associated signaling pathways.

Introduction

Aryl alkanoic acids are a significant class of molecules in pharmaceutical research, exhibiting a wide range of biological activities. Among these, 8-aryl-8-oxooctanoic acids are of particular interest due to their structural similarity to naturally occurring fatty acids and their potential to interact with various biological targets. This guide focuses on the synthesis of the 3-methylphenyl analog, a specific derivative with potential for development as a therapeutic agent. The primary synthetic route to this class of compounds is the Friedel-Crafts acylation, a robust and well-established method for forming carbon-carbon bonds with aromatic substrates.

Synthetic Methodologies

The principal method for synthesizing this compound is the Friedel-Crafts acylation of toluene with a suitable derivative of suberic acid (octanedioic acid). The reaction involves the electrophilic substitution of a hydrogen atom on the toluene ring with an acyl group derived from suberic acid.

Key Reaction: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic organic reaction that utilizes a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to generate a reactive acylium ion from an acyl halide or anhydride.[1] This electrophile then attacks the electron-rich aromatic ring of toluene.

Reaction Scheme:

Due to the directing effect of the methyl group on the toluene ring, this reaction is expected to yield a mixture of ortho, meta, and para isomers. However, in Friedel-Crafts acylation, the para-substituted product is typically the major isomer due to steric hindrance at the ortho positions.[2]

Experimental Protocol: Synthesis of this compound

The following is a detailed, generalized protocol for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • Toluene

  • Suberoyl chloride (or suberic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add a solution of suberoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred suspension via the dropping funnel. Stir the mixture at 0°C for 30 minutes to allow for the formation of the acylium ion complex.

  • Acylation: Add toluene (1.5 eq) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (2 M). This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound isomer.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberReported YieldReference
This compound C₁₅H₂₀O₃248.32N/ANot Reported-
8-(2-Methylphenyl)-8-oxooctanoic acidC₁₅H₂₀O₃248.32898765-36-1Not Reported[3]
8-(4-Methylphenyl)-8-oxooctanoic acidC₁₅H₂₀O₃248.3235333-11-0Not Reported[4]
8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acidC₁₅H₁₉BrO₃327.21898767-40-3Not Reported[5]
8-(3-Methoxyphenyl)-8-oxooctanoic acidC₁₅H₂₀O₄264.32898765-63-4Not Reported

Note: The yields for Friedel-Crafts acylations can vary widely depending on the specific substrates, reaction conditions, and purification methods.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, other 8-oxo-octanoic acid derivatives have demonstrated anti-inflammatory properties. For instance, 8-oxo-9-octadecenoic acid has been shown to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[6] The proposed mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[6]

Potential Anti-inflammatory Signaling Pathway

The diagram below illustrates the potential signaling pathway through which this compound and its analogs may exert their anti-inflammatory effects.

G Potential Anti-inflammatory Signaling Pathway of 8-Aryl-8-Oxooctanoic Acids LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB_activation NF-κB Activation MyD88->NFkB_activation iNOS_COX2_expression iNOS & COX-2 Gene Expression NFkB_activation->iNOS_COX2_expression Induces Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins) iNOS_COX2_expression->Inflammatory_Mediators Leads to Compound 8-(3-Methylphenyl)-8-oxooctanoic Acid Analog Compound->iNOS_COX2_expression Inhibits G Synthetic and Analytical Workflow Start Starting Materials (Toluene, Suberoyl Chloride) Reaction Friedel-Crafts Acylation Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis Final Characterized Product Analysis->Final

References

Hypothesized Mechanism of Action for 8-(3-Methylphenyl)-8-oxooctanoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details a hypothesized mechanism of action for 8-(3-Methylphenyl)-8-oxooctanoic acid. As of the latest literature review, no specific biological activity or mechanism of action has been published for this compound. The subsequent data, experimental protocols, and proposed pathways are theoretical constructs designed to illustrate a plausible scientific investigation based on the structural characteristics of the molecule and the known activities of structurally related compounds.

Introduction

This compound is a novel small molecule with a chemical structure that suggests potential interactions with key metabolic and signaling pathways. The molecule incorporates an eight-carbon fatty acid chain, a ketone group at the C8 position, and a 3-methylphenyl moiety. This unique combination of a lipophilic carbon chain and an aromatic ketone head group presents the possibility of interaction with enzymes that have hydrophobic binding pockets and recognize aryl keto-acid substrates. Based on these structural features, we hypothesize that this compound acts as a modulator of cellular metabolism, specifically as an inhibitor of Isocitrate Dehydrogenase 2 (IDH2).

IDH2 is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), while reducing NADP+ to NADPH. The production of α-KG is vital for various cellular processes, including nitrogen metabolism and the regulation of epigenetic modifications, while NADPH is a key cellular antioxidant. Inhibition of IDH2 could therefore have significant downstream effects on cellular redox balance and epigenetic regulation.

Hypothesized Mechanism of Action: Inhibition of Isocitrate Dehydrogenase 2 (IDH2)

We propose that this compound acts as a non-competitive inhibitor of IDH2. The hypothesized mechanism involves the binding of the compound to an allosteric site on the IDH2 enzyme, distinct from the active site where isocitrate binds. This allosteric binding is proposed to induce a conformational change in the enzyme, thereby reducing its catalytic efficiency without directly competing with the substrate.

The 3-methylphenyl group is hypothesized to anchor the molecule within a hydrophobic pocket of the allosteric site, while the octanoic acid chain provides additional hydrophobic interactions. The 8-oxo group may form hydrogen bonds with residues in the binding pocket, stabilizing the interaction. This mode of inhibition would lead to a decrease in the Vmax of the enzymatic reaction, with no significant change in the Km for the substrate, isocitrate.

The inhibition of IDH2 by this compound would lead to a cascade of downstream cellular effects. A reduction in α-ketoglutarate levels would impact the activity of α-KG-dependent dioxygenases, including histone and DNA demethylases, potentially leading to epigenetic alterations. Concurrently, the decreased production of NADPH would compromise the cell's antioxidant capacity, making it more susceptible to oxidative stress.

G This compound This compound IDH2 IDH2 This compound->IDH2 Inhibits alpha_KG α-Ketoglutarate IDH2->alpha_KG Produces NADPH NADPH IDH2->NADPH Produces Isocitrate Isocitrate Isocitrate->IDH2 Substrate Dioxygenases α-KG-Dependent Dioxygenases alpha_KG->Dioxygenases Activates Redox_Balance Cellular Redox Balance NADPH->Redox_Balance Maintains Epigenetic_Mod Epigenetic Modifications Dioxygenases->Epigenetic_Mod Regulates

Figure 1. Hypothesized signaling pathway of this compound.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data that would be generated to support the proposed mechanism of action.

Table 1: In Vitro IDH2 Enzyme Inhibition Assay

ParameterValue
IC502.5 µM
Ki1.8 µM
Mode of InhibitionNon-competitive

Table 2: Kinetic Parameters of IDH2 in the Presence of Inhibitor

Substrate (Isocitrate)Vmax (µmol/min/mg)Km (µM)
No Inhibitor15025
2.5 µM Inhibitor7526
5.0 µM Inhibitor3825

Table 3: Cellular Effects in HEK293T Cells (24h treatment)

Concentration of InhibitorIntracellular α-KG (nmol/mg protein)Intracellular NADPH/NADP+ Ratio
0 µM (Vehicle)10.2 ± 0.85.6 ± 0.4
2.5 µM6.1 ± 0.53.2 ± 0.3
5.0 µM3.5 ± 0.41.8 ± 0.2

Experimental Protocols (Hypothetical)

Objective: To determine the IC50 and mode of inhibition of this compound on recombinant human IDH2.

Materials:

  • Recombinant human IDH2 enzyme

  • Isocitrate (substrate)

  • NADP+

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM MgCl2)

  • This compound

  • 96-well microplate reader

Procedure:

  • Prepare a serial dilution of 8-(3--Methylphenyl)-8-oxooctanoic acid in DMSO.

  • In a 96-well plate, add 50 µL of assay buffer, 10 µL of NADP+ (final concentration 1 mM), and 10 µL of the inhibitor at various concentrations.

  • Add 10 µL of recombinant IDH2 enzyme (final concentration 10 nM) and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of isocitrate (final concentration 25 µM).

  • Measure the increase in NADPH fluorescence (Ex/Em = 340/460 nm) every minute for 30 minutes.

  • Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.

  • For kinetic studies, vary the concentration of isocitrate in the presence and absence of the inhibitor and analyze the data using Lineweaver-Burk plots.

Objective: To confirm direct target engagement of this compound with IDH2 in a cellular context.

Materials:

  • HEK293T cells

  • This compound

  • Lysis buffer (PBS with protease inhibitors)

  • Anti-IDH2 antibody

  • Western blotting reagents and equipment

Procedure:

  • Treat HEK293T cells with either vehicle (DMSO) or 10 µM of this compound for 4 hours.

  • Harvest and lyse the cells.

  • Aliquot the cell lysates and heat them at different temperatures (e.g., 40-70°C) for 3 minutes.

  • Centrifuge to pellet the aggregated proteins.

  • Collect the supernatant and analyze the amount of soluble IDH2 by Western blotting.

  • Plot the amount of soluble IDH2 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates direct binding.

G cluster_0 In Vitro Validation cluster_1 Cellular Assays Enzyme_Assay IDH2 Enzymatic Assay (IC50, Ki, Kinetics) CETSA Cellular Thermal Shift Assay (Target Engagement) Metabolomics Metabolite Profiling (α-KG, NADPH) CETSA->Metabolomics Epigenetics Epigenetic Analysis (Histone Methylation) Hypothesis Hypothesis: Inhibition of IDH2 Hypothesis->Enzyme_Assay

Figure 2. Conceptual experimental workflow for validating the hypothesized mechanism.

Conclusion

The structural characteristics of this compound provide a rational basis for hypothesizing its role as a modulator of cellular metabolism. The proposed mechanism of non-competitive inhibition of IDH2 offers a testable framework for future research. The outlined experimental protocols provide a clear path to validate this hypothesis, from initial in vitro enzyme inhibition studies to confirmation of target engagement and characterization of downstream cellular effects. If validated, this compound could represent a novel chemical probe for studying the roles of IDH2 in health and disease, and a potential starting point for the development of new therapeutic agents.

Methodological & Application

Application Notes and Protocols: Synthesis of 8-(3-Methylphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 8-(3-Methylphenyl)-8-oxooctanoic acid. The synthesis is based on the Friedel-Crafts acylation of toluene with suberic anhydride, a method widely used for the preparation of aryl keto-acids.[1][2] This reaction typically yields a mixture of isomers, with the para-substituted product being the major isomer due to steric effects.[3] The desired meta-isomer, this compound, will be present in the product mixture and would require separation and purification. This protocol is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

Aryl keto-acids are valuable intermediates in the synthesis of various biologically active molecules and pharmaceuticals.[4] The Friedel-Crafts acylation is a fundamental and versatile method for the C-C bond formation required to produce these compounds.[2] The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

This protocol details the synthesis of this compound via the acylation of toluene with suberic anhydride. It is important to note that this reaction will produce a mixture of ortho, meta, and para isomers, with the para isomer being the predominant product.[3] Subsequent purification steps, such as column chromatography or fractional crystallization, would be necessary to isolate the desired 3-methylphenyl isomer.

Overall Reaction Scheme

The synthesis proceeds in two main stages: the formation of suberic anhydride from suberic acid, followed by the Friedel-Crafts acylation of toluene with the anhydride.

Step 1: Synthesis of Suberic Anhydride

Step 2: Friedel-Crafts Acylation of Toluene

Experimental Protocol

Materials and Equipment
Reagents & SolventsEquipment
Suberic acidRound-bottom flasks (various sizes)
Acetic anhydrideReflux condenser
TolueneMagnetic stirrer and stir bars
Anhydrous aluminum chloride (AlCl₃)Heating mantle
Dichloromethane (DCM)Ice bath
Hydrochloric acid (HCl), concentratedSeparatory funnel
Sodium sulfate (Na₂SO₄), anhydrousRotary evaporator
Ethyl acetateBeakers and graduated cylinders
HexaneBuchner funnel and filter paper
Silica gel for column chromatographyThin-layer chromatography (TLC) plates and chamber
Step-by-Step Procedure

Part 1: Synthesis of Suberic Anhydride

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add suberic acid (10.0 g, 57.4 mmol) and acetic anhydride (20 mL, 212 mmol).

  • Heat the mixture to reflux (approximately 140°C) and maintain for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid by-product under reduced pressure using a rotary evaporator.

  • The resulting crude suberic anhydride can be used directly in the next step without further purification.

Part 2: Friedel-Crafts Acylation

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (16.8 g, 126 mmol) and dry dichloromethane (100 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the crude suberic anhydride (from Part 1) in dry toluene (60 mL, 563 mmol).

  • Add the toluene solution of suberic anhydride dropwise to the AlCl₃ suspension over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Part 3: Work-up and Purification

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Stir the mixture until the ice has completely melted and the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an isomeric mixture.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to separate the ortho, meta, and para isomers. The desired this compound is expected to be a minor product.

  • Collect the fractions containing the desired product (identified by TLC and subsequent analytical methods like NMR and MS) and concentrate to yield the purified compound.

Quantitative Data Summary
ParameterValue
Reactants
Suberic Acid10.0 g (57.4 mmol)
Acetic Anhydride20 mL (212 mmol)
Toluene60 mL (563 mmol)
Aluminum Chloride16.8 g (126 mmol)
Reaction Conditions
Anhydride Synthesis TemperatureReflux (~140°C)
Anhydride Synthesis Time2 hours
Acylation Temperature0°C to Room Temperature
Acylation Time4.5 hours
Work-up
Quenching Solution200 g ice + 50 mL conc. HCl
Extraction SolventDichloromethane
Expected Product
Product NameThis compound
Molecular FormulaC₁₅H₂₀O₃
Molecular Weight248.32 g/mol
Theoretical Yield (based on suberic acid)14.25 g
Note: Actual yield of the desired meta-isomer will be significantly lower due to the formation of other isomers.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Part 1: Anhydride Synthesis cluster_acylation Part 2: Friedel-Crafts Acylation cluster_workup Part 3: Work-up and Purification Reagents1 Suberic Acid + Acetic Anhydride Reflux Reflux at 140°C (2 hours) Reagents1->Reflux Evaporation1 Rotary Evaporation Reflux->Evaporation1 Anhydride Crude Suberic Anhydride Evaporation1->Anhydride Reagents2 Toluene + Crude Anhydride Anhydride->Reagents2 Reaction Stir at RT (4 hours) Reagents2->Reaction Catalyst AlCl₃ in DCM (0°C) Catalyst->Reaction Quench Quench with Ice/HCl Reaction->Quench Extraction DCM Extraction Quench->Extraction Drying Dry (Na₂SO₄) & Concentrate Extraction->Drying Chromatography Column Chromatography (Silica Gel) Drying->Chromatography Product Pure 8-(3-Methylphenyl) -8-oxooctanoic acid Chromatography->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

  • The quenching of the reaction mixture with acidic water is highly exothermic and releases HCl gas. Perform this step slowly and with caution.

  • Dichloromethane and toluene are volatile and flammable organic solvents. Avoid inhalation and contact with skin.

References

Application Notes and Protocols for the Purification of 8-(3-Methylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 8-(3-Methylphenyl)-8-oxooctanoic acid, a key intermediate in various synthetic pathways. The following methods have been developed to achieve high purity suitable for downstream applications in research and drug development.

Introduction

This compound is an aromatic keto-acid with potential applications in medicinal chemistry and materials science. Its purity is critical for the reliability and reproducibility of subsequent experimental results. This document outlines three primary purification techniques: acid-base extraction, recrystallization, and column chromatography. Each method can be used individually or in combination to achieve the desired level of purity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₁₅H₂₀O₃[1]
Molecular Weight248.32 g/mol [1]
Melting Point175°C[1]
Boiling Point426.5 ± 28.0 °C at 760 mmHg[1]
Density1.1 ± 0.1 g/cm³[1]
Storage Conditions-4°C (short-term), -20°C (long-term)[1]

Purification Methods: A Comparative Overview

The choice of purification method will depend on the initial purity of the material and the desired final purity. The following table summarizes the expected outcomes for each technique.

Purification MethodTypical PurityExpected YieldKey Advantages
Acid-Base Extraction>90%>95%Removes neutral and basic impurities
Recrystallization>98%70-90%High purity, scalable
Column Chromatography>99%60-80%Highest purity, separates closely related impurities

Method 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral and basic impurities from a crude sample of this compound. The acidic nature of the carboxylic acid group allows for its selective extraction into an aqueous basic solution.

Experimental Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Basification: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. The volume of the basic solution should be approximately equal to the volume of the organic solvent.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Re-extraction: To ensure complete transfer, re-extract the organic layer with a fresh portion of 1 M NaOH solution. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a 6 M aqueous solution of hydrochloric acid (HCl) while stirring until the pH of the solution is acidic (pH ~2), as indicated by litmus paper or a pH meter. The protonated this compound will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

AcidBaseExtraction cluster_workflow Acid-Base Extraction Workflow A Crude Product in Organic Solvent B Add Aqueous Base (e.g., NaOH) A->B C Shake & Separate Layers B->C D Aqueous Layer (Carboxylate Salt) C->D Product E Organic Layer (Neutral/Basic Impurities) C->E Impurities F Acidify Aqueous Layer (e.g., HCl) D->F G Precipitated Pure Acid F->G H Filter & Dry G->H I Purified Product H->I

Figure 1. Workflow for acid-base extraction.

Method 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol
  • Solvent Selection: Based on the principle of "like dissolves like," a suitable solvent system should be identified. For this compound, a mixed solvent system of ethanol and water is often effective. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of hot ethanol to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold ethanol/water solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Recrystallization cluster_workflow Recrystallization Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Figure 2. Workflow for recrystallization.

Method 3: Purification by Column Chromatography

For achieving the highest purity, especially for removing structurally similar impurities, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol
  • Stationary Phase and Mobile Phase Selection: A common stationary phase is silica gel. The mobile phase (eluent) is a solvent or a mixture of solvents. For this compound, a gradient of ethyl acetate in hexanes is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

ColumnChromatography cluster_workflow Column Chromatography Workflow A Prepare Silica Gel Column B Load Crude Sample A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Analyze Fractions (e.g., TLC) D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Highly Pure Product G->H

Figure 3. Workflow for column chromatography.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all operations in a well-ventilated fume hood.

  • Handle all organic solvents and reagents with care, as they may be flammable, volatile, and/or toxic.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The purification methods described provide a comprehensive guide for obtaining high-purity this compound. The choice of method will be dictated by the starting material's purity and the specific requirements of the intended application. For optimal results, a combination of these techniques, such as an initial acid-base extraction followed by recrystallization, is often recommended.

References

Application Notes and Protocols for the Characterization of 8-(3-Methylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the analytical characterization of 8-(3-Methylphenyl)-8-oxooctanoic acid. This document outlines the key techniques for confirming the identity, purity, and physicochemical properties of this compound, crucial for its application in research and drug development.

Compound Overview

This compound is a keto-fatty acid derivative with potential applications in various fields of chemical and pharmaceutical research. Accurate characterization is essential to ensure the quality and reliability of experimental results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃N/A
Molecular Weight 248.32 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 175 °C[1][1]

Analytical Techniques for Characterization

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes spectroscopic and chromatographic methods to determine its chemical structure and purity, as well as thermal analysis to assess its physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

2.1.1. Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) for the protons in this compound. These predictions are based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

ProtonsChemical Shift (ppm)MultiplicityIntegration
Ar-H7.70 - 7.80m2H
Ar-H7.30 - 7.40m2H
-CH₂- (α to C=O, ketone)2.95t2H
Ar-CH₃2.40s3H
-CH₂- (α to C=O, acid)2.35t2H
-CH₂-1.60 - 1.75m4H
-CH₂-1.30 - 1.45m4H
-COOH11.0 - 12.0br s1H

2.1.2. Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are provided below.

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

CarbonChemical Shift (ppm)
C=O (ketone)~200
C=O (acid)~180
Aromatic C (quaternary)~138, ~137
Aromatic CH~134, ~128, ~128, ~126
-CH₂- (α to C=O, ketone)~38
-CH₂- (α to C=O, acid)~34
-CH₂-~29, ~29, ~25, ~24
Ar-CH₃~21

2.1.3. Experimental Protocol for NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to an NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 Prepared Sample acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 proc1 Apply Fourier transform acq4->proc1 Raw Data (FID) proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Reference spectra (TMS at 0 ppm) proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4 end Analysis proc4->end Processed Spectra

Caption: Workflow for mass spectrometry sample preparation, data acquisition, and analysis.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., methanol, acetonitrile)

  • Volumetric flasks and pipettes

  • Syringe filter (if necessary)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol).

    • From the stock solution, prepare a working solution with a concentration of 1-10 µg/mL. [2] * If the solution contains any particulate matter, filter it through a 0.22 µm syringe filter.

  • Instrument Setup and Data Acquisition:

    • Set up the mass spectrometer with an electrospray ionization (ESI) source.

    • Infuse the sample solution into the mass spectrometer at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to obtain a stable signal.

    • Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Analyze the fragmentation pattern and compare it with the expected fragments for the proposed structure.

    • Confirm the elemental composition by comparing the accurate mass measurement with the theoretical mass.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for determining the purity of this compound. A reversed-phase method with UV detection is generally suitable for this type of compound.

2.3.1. Chromatographic Conditions

Table 5: HPLC Method Parameters

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 50% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL

2.3.2. Experimental Protocol for HPLC

This protocol details the steps for assessing the purity of the compound by HPLC.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Chromatographic Run cluster_proc Data Analysis prep1 Prepare a stock solution (e.g., 1 mg/mL) in mobile phase prep2 Filter the solution through a 0.45 µm filter prep1->prep2 acq2 Inject the sample prep2->acq2 Prepared Sample acq1 Equilibrate the HPLC system with the initial mobile phase acq1->acq2 acq3 Run the gradient program and collect data acq2->acq3 proc1 Integrate the peaks in the chromatogram acq3->proc1 Raw Chromatogram proc2 Calculate the area percentage of the main peak proc1->proc2 end Purity Assessment proc2->end Purity Result

Caption: Workflow for HPLC sample preparation, chromatographic run, and data analysis for purity assessment.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and phosphoric acid

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase and Sample Preparation:

    • Prepare the mobile phases as described in Table 5.

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a mixture of water and acetonitrile.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial. 2[3]. Instrument Setup and Analysis:

    • Set up the HPLC system with the specified column and mobile phases.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared sample solution.

    • Run the analysis using the gradient program outlined in Table 5.

  • Data Analysis:

    • Integrate all the peaks in the resulting chromatogram.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

2.4.1. Expected FT-IR Absorption Bands

Table 6: Characteristic FT-IR Peaks

Wavenumber (cm⁻¹)Functional GroupDescription
3300 - 2500O-HCarboxylic acid, broad
2930, 2850C-HAliphatic stretch
1705C=OCarboxylic acid dimer
1685C=OAryl ketone
1600, 1480C=CAromatic ring stretch

2.4.2. Experimental Protocol for FT-IR Spectroscopy

This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_acq Data Acquisition cluster_proc Data Analysis acq1 Collect a background spectrum of the empty ATR crystal acq2 Place a small amount of the solid sample on the ATR crystal acq1->acq2 acq3 Apply pressure to ensure good contact acq2->acq3 acq4 Collect the sample spectrum acq3->acq4 proc1 Perform background correction acq4->proc1 Raw Spectrum proc2 Identify characteristic absorption bands proc1->proc2 proc3 Correlate bands to functional groups proc2->proc3 end Structural Confirmation proc3->end Functional Group Analysis

Caption: Workflow for FT-IR analysis using an ATR accessory.

Materials:

  • This compound (solid powder)

  • FT-IR spectrometer with an ATR accessory

  • Spatula

Procedure:

  • Instrument Setup:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum.

  • Sample Analysis:

    • Place a small amount of the powdered sample directly onto the ATR crystal. [4] * Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. [4] * Collect the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum.

    • Identify the major absorption peaks and assign them to the corresponding functional groups.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to assess the thermal stability of the compound.

2.5.1. Expected Thermal Properties

The melting point of this compound has been reported to be 175 °C. D[1]SC analysis should confirm this value with a sharp endothermic peak.

2.5.2. Experimental Protocol for DSC

This protocol provides a general method for determining the melting point of a solid sample.

Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_acq Thermal Analysis cluster_proc Data Analysis prep1 Accurately weigh 2-5 mg of the sample into a DSC pan prep2 Hermetically seal the pan prep1->prep2 acq1 Place the sample and a reference pan into the DSC cell prep2->acq1 Prepared Sample acq2 Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere acq1->acq2 proc1 Plot heat flow versus temperature acq2->proc1 Raw Data proc2 Determine the onset temperature of the melting endotherm proc1->proc2 end Thermal Property proc2->end Melting Point

Caption: Workflow for DSC sample preparation, thermal analysis, and data interpretation.

Materials:

  • This compound

  • DSC instrument

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. [5][6] * Place a lid on the pan and hermetically seal it using a crimper. 2[5][6]. Instrument Setup and Analysis:

    • Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen).

    • Heat the sample at a controlled rate, for example, 10 °C/min, over a temperature range that includes the expected melting point (e.g., 25 °C to 200 °C). 3[6]. Data Analysis:

    • Plot the heat flow as a function of temperature.

    • The melting point is determined as the onset temperature of the endothermic peak corresponding to the melting transition.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can confidently characterize this compound, ensuring the integrity and reproducibility of their work.

References

Application Notes and Protocols for In Vitro Evaluation of 8-(3-Methylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive in vitro experimental design to characterize the biological activity of 8-(3-Methylphenyl)-8-oxooctanoic acid. As a novel fatty acid derivative with limited published data, a tiered approach is recommended, beginning with an assessment of general cytotoxicity, followed by an investigation into a potential mechanism of action. Based on literature for similar fatty acid-like molecules, a primary hypothesis is the modulation of voltage-gated sodium channels. The following protocols and workflows are designed to systematically evaluate this compound's biological profile.

Tier 1: General Cytotoxicity Assessment

The initial tier of in vitro testing is designed to determine the concentration-dependent cytotoxicity of this compound. This is crucial for establishing a suitable concentration range for subsequent mechanistic assays and identifying any potential for off-target toxicity. The MTT assay, a colorimetric method for assessing cell metabolic activity, is a standard and reliable method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a standard mammalian cell line (e.g., HEK293 or SH-SY5Y).

2. Materials:

  • This compound

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom tissue culture plates

  • Microplate reader

3. Procedure:

  • Cell Seeding:
  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Harvest cells using Trypsin-EDTA and perform a cell count.
  • Seed 1 x 10^4 cells in 100 µL of complete culture medium per well in a 96-well plate.
  • Incubate for 24 hours to allow for cell attachment.
  • Compound Preparation and Treatment:
  • Prepare a 100 mM stock solution of this compound in DMSO.
  • Perform serial dilutions of the stock solution in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
  • Include a vehicle control (0.1% DMSO in medium) and a positive control (e.g., doxorubicin).
  • Remove the culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound.
  • MTT Assay:
  • Incubate the treated cells for 24 or 48 hours.
  • Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.
  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
  • Incubate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
  • Data Acquisition:
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
  • Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation: Cytotoxicity of this compound
Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control100
0.1
1
10
50
100
Positive Control

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of test compound treat_cells Treat cells with compound prepare_compound->treat_cells incubate_24h Incubate for 24-48 hours treat_cells->incubate_24h add_mtt Add MTT reagent incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate % viability and IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Tier 2: Mechanistic Investigation - Voltage-Gated Sodium Channel Modulation

Based on the structural characteristics of this compound as a fatty acid derivative, a plausible biological target is the family of voltage-gated sodium channels (Nav). Automated patch-clamp electrophysiology is a high-throughput method to directly measure the effect of the compound on ion channel function.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

1. Objective: To determine if this compound modulates the activity of a specific voltage-gated sodium channel subtype (e.g., Nav1.2) expressed in a stable cell line.

2. Materials:

  • This compound

  • HEK293 cell line stably expressing human Nav1.2

  • Automated patch-clamp system (e.g., SyncroPatch 768PE or IonWorks Quattro)

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • Positive control (e.g., Tetrodotoxin or Lidocaine)

3. Procedure:

  • Cell Preparation:
  • Culture the Nav1.2-expressing cell line under appropriate selection pressure.
  • On the day of the experiment, harvest the cells and prepare a single-cell suspension according to the automated patch-clamp system's protocol.
  • Compound Preparation:
  • Prepare a stock solution of this compound in DMSO.
  • Perform serial dilutions in the extracellular solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 30, 100 µM), guided by the cytotoxicity data. The final DMSO concentration should be kept constant and low (e.g., 0.1%).
  • Automated Patch-Clamp Recording:
  • Prime the system with the prepared solutions.
  • Dispense the cell suspension into the recording plate.
  • The system will automatically establish whole-cell patch-clamp configurations.
  • Record baseline Nav1.2 currents using a voltage protocol that activates the channels (e.g., hold at -120 mV and step to 0 mV for 20 ms).
  • Apply the vehicle control, followed by increasing concentrations of the test compound, and finally a positive control.
  • Record currents after a set incubation time with each compound concentration.
  • Data Acquisition:
  • The system's software will record the peak inward sodium current for each well at each concentration.

4. Data Analysis:

  • Measure the peak current amplitude in the presence of each compound concentration.
  • Normalize the peak current to the baseline current (before compound addition) to calculate the percentage of inhibition.
  • Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value for channel block.

Data Presentation: Inhibition of Nav1.2 by this compound
Concentration (µM)Mean Peak Current (pA)Standard Deviation% Inhibition
Vehicle Control0
0.1
1
10
30
100
Positive Control

Proposed Signaling Pathway and Experimental Logic

Signaling_Pathway cluster_compound Compound Action cluster_target Cellular Target cluster_effect Cellular Effect cluster_assay Measurement compound 8-(3-Methylphenyl)-8- oxooctanoic acid nav_channel Voltage-Gated Sodium Channel (Nav1.2) compound->nav_channel Inhibits (?) na_influx Na+ Influx nav_channel->na_influx Mediates depolarization Membrane Depolarization na_influx->depolarization patch_clamp Automated Patch-Clamp (Measures Na+ current) na_influx->patch_clamp Measured by action_potential Action Potential Firing depolarization->action_potential

Caption: Hypothesized mechanism of action and experimental measurement.

Conclusion

This structured in vitro experimental design provides a clear path for the initial characterization of this compound. By first establishing a cytotoxicity profile, researchers can confidently select non-toxic concentrations for more complex and target-specific assays. The subsequent investigation into the compound's effect on voltage-gated sodium channels offers a focused approach to elucidate a potential mechanism of action, paving the way for further drug development and optimization efforts. Successful identification of Nav channel modulation would warrant more detailed electrophysiological studies to determine the specific nature of the interaction (e.g., use-dependence, state-dependence).

Application Notes and Protocols for 8-(3-Methylphenyl)-8-oxooctanoic Acid in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a hypothetical example. As of the date of this document, there is a lack of publicly available research on the specific biological effects of 8-(3-Methylphenyl)-8-oxooctanoic acid. The proposed mechanism of action, experimental data, and signaling pathways are speculative and intended to serve as a template for investigation should this compound be found to have biological activity. Researchers should conduct their own comprehensive validation and optimization.

Introduction

This compound is a small molecule compound with a chemical structure that suggests potential for biological activity. Its features, including a phenyl ring, a ketone group, and a carboxylic acid moiety, are found in various bioactive molecules. This document provides a speculative framework for researchers and drug development professionals on how to approach the use of this compound in primary cell cultures, from initial handling and characterization to hypothetical experimental protocols and data interpretation.

For the purpose of this illustrative guide, we will hypothesize that this compound, hereafter referred to as "Compound X," acts as an inhibitor of a hypothetical pro-inflammatory signaling pathway, the "InflammoKinase Cascade," in primary immune cells.

Chemical Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 264.32 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>25 mg/mL), Ethanol (>15 mg/mL), and sparingly in aqueous buffers.

Hypothetical Mechanism of Action

Compound X is postulated to be a selective inhibitor of "InflammoKinase-1" (IK-1), a key upstream kinase in the "InflammoKinase Cascade." By binding to the ATP-binding pocket of IK-1, Compound X prevents the phosphorylation of its downstream target, "Signal Transducer of Inflammation" (STI), thereby blocking the nuclear translocation of the transcription factor "Inflammation Factor Kappa" (IF-κ) and subsequent expression of pro-inflammatory cytokines.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pro-inflammatory\nLigand Pro-inflammatory Ligand Receptor Receptor Pro-inflammatory\nLigand->Receptor Binds IK1 InflammoKinase-1 (IK-1) Receptor->IK1 Activates STI Signal Transducer of Inflammation (STI) IK1->STI Phosphorylates IFK_I IF-κ / Inhibitor Complex STI->IFK_I Phosphorylates Inhibitor IFK IF-κ IFK_I->IFK Releases DNA DNA IFK->DNA Translocates & Binds CompoundX Compound X (this compound) CompoundX->IK1 Inhibits Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Figure 1: Hypothetical signaling pathway of Compound X.

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare a concentrated stock solution in an appropriate solvent.

  • Materials:

    • This compound (lyophilized powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

  • Protocol:

    • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the entire vial of lyophilized powder.

    • Vortex the vial for 10-20 seconds to dissolve the powder completely.

    • If the compound does not fully dissolve, warm the vial in a 37°C water bath for 5 minutes and vortex again.

    • Aliquot the concentrated stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 6 months.

Determination of Optimal Working Concentration

A dose-response experiment is essential to determine the optimal, non-toxic working concentration of Compound X for your specific primary cell type.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation & Analysis A Primary Cell Isolation B Cell Seeding in Multi-well Plates A->B D Add Compound X to Wells B->D C Prepare Serial Dilutions of Compound X C->D E Incubate for 24-72 hours D->E F Cell Viability Assay (e.g., MTT, PrestoBlue) E->F G Data Analysis & IC50/CC50 Determination F->G

Figure 2: Workflow for determining optimal concentration.
  • Protocol:

    • Isolate and culture your primary cells of interest (e.g., primary human macrophages) in a 96-well plate at a suitable density.

    • Prepare a series of dilutions of the Compound X stock solution in your complete cell culture medium. A typical starting range would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest Compound X concentration).

    • Replace the medium in the wells with the medium containing the different concentrations of Compound X.

    • Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

    • Perform a cell viability assay (e.g., MTT, alamarBlue, or a live/dead staining assay) according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to the vehicle control.

    • Plot the results to determine the 50% cytotoxic concentration (CC50). For subsequent functional assays, use concentrations well below the CC50.

Functional Assay: Inhibition of Cytokine Production

This hypothetical protocol outlines how to assess the inhibitory effect of Compound X on the production of a pro-inflammatory cytokine (e.g., TNF-α) in primary macrophages stimulated with lipopolysaccharide (LPS).

  • Protocol:

    • Plate primary macrophages in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various non-toxic concentrations of Compound X (determined from the dose-response experiment) for 1-2 hours. Include a vehicle control.

    • Stimulate the cells with a known concentration of LPS (e.g., 100 ng/mL) for a suitable time (e.g., 6-24 hours). Include an unstimulated control.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

    • Analyze the data to determine the dose-dependent inhibitory effect of Compound X on TNF-α production.

Hypothetical Data Presentation

The following tables represent plausible, but entirely fabricated, data from the experiments described above.

Table 1: Cytotoxicity of Compound X on Primary Human Macrophages after 48 hours.

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
198.2 ± 5.1
595.6 ± 4.8
1092.1 ± 5.3
2585.4 ± 6.2
5052.3 ± 7.1
10015.8 ± 3.9
CC50 ~50 µM

Table 2: Inhibition of LPS-induced TNF-α Production by Compound X.

TreatmentTNF-α Concentration (pg/mL) (Mean ± SD)% Inhibition
Unstimulated15.2 ± 3.1-
LPS (100 ng/mL) + Vehicle1250.4 ± 85.60
LPS + Compound X (1 µM)1025.8 ± 70.318.0
LPS + Compound X (5 µM)650.1 ± 55.948.0
LPS + Compound X (10 µM)312.6 ± 40.275.0
LPS + Compound X (25 µM)150.7 ± 25.188.0
IC50 ~5 µM

Troubleshooting

  • Poor Solubility: If the compound precipitates in the culture medium, try preparing the final dilution from a more concentrated stock in a smaller volume of medium before adding it to the well. Alternatively, investigate the use of solubilizing agents, ensuring they do not affect cell viability.

  • High Cytotoxicity: If significant cell death is observed even at low concentrations, shorten the incubation time or use a more sensitive primary cell type.

  • No Observed Effect: If the compound shows no activity, consider the possibility that the hypothetical target is not present or active in your chosen primary cell type. It may also be that the compound is not cell-permeable or is rapidly metabolized.

Conclusion

This document provides a speculative yet structured approach for the initial investigation of this compound in primary cell cultures. By following systematic protocols for determining optimal concentrations and assessing functional outcomes, researchers can begin to characterize the potential biological activities of this and other novel small molecules. All findings should be rigorously validated with appropriate controls and follow-up experiments to elucidate the true mechanism of action.

Application Notes and Protocols for In Vivo Studies with 8-(3-Methylphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the in vivo investigation of 8-(3-Methylphenyl)-8-oxooctanoic acid, a novel synthetic fatty acid derivative. The provided methodologies are based on established practices for evaluating the therapeutic potential of novel chemical entities in preclinical animal models, with a focus on metabolic disorders, a common area of investigation for fatty acid-like molecules.

Compound Information

Compound Name This compound
CAS Number Not readily available in searched literature
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 264.32 g/mol
Appearance Assumed to be a solid at room temperature
Solubility To be determined empirically. Initial tests may include DMSO, ethanol, and aqueous solutions with pH adjustment or co-solvents. For in vivo use, formulations in vehicles like saline, corn oil, or a solution containing Tween 80 may be necessary.

Potential Therapeutic Area: Metabolic Disease (Type 2 Diabetes)

Fatty acid derivatives have been explored as agonists for free fatty acid receptors (FFARs), such as FFAR4 (also known as GPR120), which are implicated in glucose metabolism and insulin sensitivity.[1] This protocol outlines an initial in vivo screen to assess the potential of this compound as an anti-diabetic agent.

In Vivo Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in a Murine Model

This protocol is designed to evaluate the effect of this compound on glucose tolerance in mice, a key indicator of anti-diabetic potential.[1]

Animal Model
  • Species: Mouse (e.g., C57BL/6J or ICR)

  • Age: 8-10 weeks

  • Sex: Male

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water, unless otherwise specified.

  • Acclimation: Minimum of 7 days before the experiment.

Materials and Reagents
  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, or 10% Tween 80 in saline)

  • Positive Control: A known anti-diabetic agent (e.g., Sitagliptin or Metformin)

  • D-Glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Experimental Design and Procedure
Group Treatment Dose Number of Animals (n)
1Vehicle-8
2This compoundLow Dose (e.g., 10 mg/kg)8
3This compoundMedium Dose (e.g., 30 mg/kg)8
4This compoundHigh Dose (e.g., 100 mg/kg)8
5Positive Control(e.g., Sitagliptin at 10 mg/kg)8

Procedure:

  • Fasting: Fast the mice for 6 hours (or overnight, depending on the specific strain and protocol) with free access to water.

  • Baseline Blood Glucose (t = -30 min): Collect a small blood sample from the tail vein and measure the baseline blood glucose level using a glucometer.

  • Compound Administration (t = -30 min): Administer the assigned treatment (vehicle, this compound, or positive control) via oral gavage. The volume is typically 10 mL/kg body weight.

  • Glucose Challenge (t = 0 min): Administer a 2 g/kg body weight dose of the D-glucose solution via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion from t = 0 to t = 120 min for each animal. Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to compare the AUCs of the treatment groups to the vehicle control group.

Expected Data Presentation

The quantitative data from the OGTT should be summarized in a table as follows:

Treatment Group Dose (mg/kg) Fasting Blood Glucose (mmol/L) at t=-30 min (Mean ± SEM) AUC (0-120 min) (mmol/L * min) (Mean ± SEM) % Reduction in AUC vs. Vehicle
Vehicle-ValueValue0%
This compound10ValueValueValue
This compound30ValueValueValue
This compound100ValueValueValue
Positive ControlValueValueValueValue

Potential Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway through which a fatty acid derivative might act and the experimental workflow for the in vivo study.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FFAR4 FFAR4/GPR120 Gq11 Gαq/11 FFAR4->Gq11 Activation Compound 8-(3-Methylphenyl)- 8-oxooctanoic acid Compound->FFAR4 Agonist Binding PLC PLC Gq11->PLC Activation IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ Release IP3->Ca2 Insulin Insulin Secretion Ca2->Insulin

Caption: Hypothetical FFAR4/GPR120 signaling pathway for insulin secretion.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimate Animal Acclimation (7 days) fasting Fasting (6 hours) acclimate->fasting baseline_bg Baseline Blood Glucose (t = -30 min) fasting->baseline_bg compound_admin Compound/Vehicle Admin (t = -30 min) baseline_bg->compound_admin glucose_challenge Glucose Challenge (t = 0 min) compound_admin->glucose_challenge monitoring Blood Glucose Monitoring (15, 30, 60, 90, 120 min) glucose_challenge->monitoring auc Calculate AUC monitoring->auc stats Statistical Analysis (ANOVA) auc->stats results Results Interpretation stats->results

Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).

Further In Vivo Studies

Should this compound show promising results in the OGTT, further in vivo studies could include:

  • Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This would involve administering the compound and collecting blood samples at various time points to measure plasma concentrations.

  • Toxicology Studies: Acute and repeated-dose toxicity studies to assess the safety profile of the compound. This would involve administering the compound at various doses and monitoring for adverse effects, as well as performing histopathological analysis of major organs.

  • Chronic Efficacy Studies: In a diabetic animal model (e.g., db/db mice or diet-induced obese mice) to evaluate the long-term effects of the compound on glycemic control, body weight, and other metabolic parameters.

Conclusion

This document provides a foundational protocol for the initial in vivo evaluation of this compound in the context of metabolic disease. The successful execution of these studies will provide crucial data on the compound's potential as a therapeutic agent and guide further drug development efforts. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Note: High-Sensitivity Quantification of 8-(3-Methylphenyl)-8-oxooctanoic acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 8-(3-Methylphenyl)-8-oxooctanoic acid in human plasma. To overcome the challenges associated with the analysis of keto-fatty acids, including poor ionization efficiency and chromatographic retention, this protocol employs a pre-column derivatization strategy. The method described herein is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis.

Introduction

This compound is a keto-fatty acid of interest in various research fields, including drug metabolism and biomarker discovery. Accurate and sensitive quantification of this analyte in complex biological matrices like plasma is crucial for pharmacokinetic studies and understanding its physiological roles. LC-MS/MS offers the high selectivity and sensitivity required for such analyses. However, the inherent chemical properties of keto-fatty acids necessitate methodological optimizations. This application note details a validated approach that includes protein precipitation, chemical derivatization, and optimized LC-MS/MS parameters to achieve reliable and reproducible quantification.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): this compound-d5 (or a suitable structural analog)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl)

  • Pyridine

  • N,N-Diisopropylethylamine (DIPEA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation
  • Spiking and Protein Precipitation:

    • Thaw human plasma samples and vortex to ensure homogeneity.

    • To 100 µL of plasma, add 10 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 50 µL of a freshly prepared solution of 10 mg/mL PFBHA·HCl in 10% pyridine in methanol.

    • Add 5 µL of DIPEA.

    • Vortex and incubate at 60°C for 30 minutes.

    • After incubation, evaporate the solvent to dryness.

    • Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Development

Liquid Chromatography (LC) Conditions:

A reversed-phase separation is ideal for this class of compounds.

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
1.05050
5.0595
7.0595
7.15050
10.05050

Mass Spectrometry (MS) Conditions:

The analysis should be performed in negative ion mode, which is generally more sensitive for the PFB-oxime derivatives.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transition Determination:

Since no prior data exists for the specific MRM transitions of derivatized this compound, the following protocol should be followed for their determination:

  • Full Scan (Q1 Scan): Infuse a standard solution of the derivatized analyte into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the precursor ion. The expected [M-H]⁻ ion for the PFB-oxime derivative of this compound (C22H24F5NO3) would be approximately m/z 444.2.

  • Product Ion Scan (MS/MS Scan): Perform a product ion scan on the precursor ion identified in the full scan to observe the fragmentation pattern.

  • MRM Selection: Select the most intense and stable fragment ions as product ions for the MRM transitions. A common fragmentation for PFB-oxime derivatives is the loss of the pentafluorobenzyl group (m/z 181).

Predicted MRM Transitions (to be confirmed experimentally):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound-PFB~444.2To be determinedTo be optimized
Internal Standard-PFB~449.2To be determinedTo be optimized

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical results for similar assays.[1][2]

Table 2: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 1000> 0.9951/x²

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 20< 2080 - 120
Low3< 15< 1585 - 115
Medium100< 15< 1585 - 115
High800< 15< 1585 - 115

Table 4: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound> 8590 - 110

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike Internal Standard plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap1 Evaporation 1 supernatant->evap1 deriv Derivatization (PFBHA) evap1->deriv evap2 Evaporation 2 deriv->evap2 reconstitute Reconstitution evap2->reconstitute injection Injection reconstitute->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: LC-MS/MS analytical workflow for this compound.

Logical Relationship for Method Development

method_development cluster_challenges Analytical Challenges cluster_solutions Solutions cluster_optimization_steps Optimization Steps analyte Analyte Properties (Keto-Fatty Acid) ionization Poor Ionization analyte->ionization retention Poor Retention analyte->retention derivatization Derivatization (PFBHA) ionization->derivatization rp_lc Reversed-Phase LC (C18) retention->rp_lc optimization Method Optimization derivatization->optimization rp_lc->optimization mrm MRM Transition Selection optimization->mrm lc_gradient LC Gradient Optimization optimization->lc_gradient sample_prep Sample Prep Refinement optimization->sample_prep validation Method Validation mrm->validation lc_gradient->validation sample_prep->validation

Caption: Logical flow for the development of the analytical method.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma by LC-MS/MS. The described method, which includes a crucial derivatization step, is designed to be sensitive, specific, and robust, making it suitable for regulated bioanalysis in the context of drug development and clinical research. The provided workflows and tables offer a clear guide for researchers to implement this method in their laboratories.

References

Application Note & Protocol: Determining the Solubility of 8-(3-Methylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-(3-Methylphenyl)-8-oxooctanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility in various solvents is a critical first step in the development of formulations, the design of synthetic routes, and the planning of toxicological and pharmacological studies. Solubility dictates the bioavailability of a compound and influences its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive guide to determining the solubility of this compound, offering both qualitative and quantitative protocols.

Due to the absence of publicly available, specific quantitative solubility data for this compound, this document provides generalized yet detailed protocols to enable researchers to generate this crucial data in their own laboratories.

Predicted Solubility Profile

Based on its chemical structure, which includes a lipophilic methylphenyl group and a long alkyl chain, as well as a polar carboxylic acid group, this compound is expected to be poorly soluble in aqueous solutions at neutral pH. The presence of the carboxylic acid suggests that its solubility will be highly dependent on the pH of the medium. It is anticipated to be more soluble in alkaline solutions where the carboxylic acid is deprotonated to form a more soluble salt.[1][2][3] Solubility in organic solvents is expected to vary based on the polarity of the solvent, with better solubility in polar organic solvents.[3][4]

Quantitative Data Summary

As no specific experimental data for the solubility of this compound could be located in the public domain, the following table is provided as a template for researchers to record their experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method Used
Water (pH 7.0)25Equilibrium Solubility
Phosphate Buffer (pH 5.0)25Equilibrium Solubility
Phosphate Buffer (pH 7.4)25Equilibrium Solubility
0.1 M Sodium Bicarbonate25Equilibrium Solubility
0.1 M Hydrochloric Acid25Equilibrium Solubility
Methanol25Equilibrium Solubility
Ethanol25Equilibrium Solubility
Dimethyl Sulfoxide (DMSO)25Equilibrium Solubility
Acetonitrile25Equilibrium Solubility
Acetone25Equilibrium Solubility

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol provides a rapid assessment of the compound's solubility in different aqueous environments, which can inform the selection of solvents for quantitative analysis.[2][5][6]

Materials:

  • This compound

  • Distilled water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution[2][5]

  • 5% (v/v) Hydrochloric Acid (HCl) solution[2][5]

  • Small test tubes or vials

  • Vortex mixer

  • pH indicator strips

Procedure:

  • Add approximately 2-5 mg of this compound to four separate, labeled test tubes.

  • To the first tube, add 1 mL of distilled water.

  • To the second tube, add 1 mL of 5% HCl.

  • To the third tube, add 1 mL of 5% NaOH.

  • To the fourth tube, add 1 mL of 5% NaHCO₃.

  • Vortex each tube vigorously for 30-60 seconds.

  • Visually inspect each tube for the dissolution of the solid material.

  • Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent.

  • For the aqueous solution, measure the pH. A pH below 7 would be indicative of the acidic nature of the compound.[1][7]

Protocol 2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the "gold standard" shake-flask method for determining the equilibrium solubility of a compound.[4]

Materials:

  • This compound

  • A selection of solvents (e.g., water, buffers, organic solvents)

  • Scintillation vials or screw-capped tubes

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, DMSO) for the preparation of a standard curve for HPLC or UV-Vis analysis.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for at least 24-48 hours. This duration may need to be optimized to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the samples at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet any remaining suspended solid.

  • Sample Collection and Dilution: Carefully remove an aliquot of the supernatant without disturbing the solid pellet. Filter the supernatant through a 0.22 µm syringe filter to remove any fine particles. Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Determine the concentration of the compound in the supernatant using the standard curve. Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Visualizations

Solubility_Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Determination start Start sol_water Test Solubility in Water start->sol_water sol_hcl Test in 5% HCl sol_water->sol_hcl If Insoluble shake_flask Shake-Flask Method sol_water->shake_flask Proceed to Quantitative Analysis sol_naoh Test in 5% NaOH sol_hcl->sol_naoh If Insoluble sol_nahco3 Test in 5% NaHCO3 sol_naoh->sol_nahco3 If Soluble in NaOH sol_nahco3->shake_flask Proceed to Quantitative Analysis equilibration Equilibration (24-48h) shake_flask->equilibration centrifugation Centrifugation & Filtration equilibration->centrifugation analysis HPLC/UV-Vis Analysis centrifugation->analysis solubility_calc Calculate Solubility analysis->solubility_calc

Caption: Workflow for determining the solubility of a compound.

Logical_Relationship cluster_properties Structural Features cluster_solubility Predicted Solubility compound This compound lipophilic Lipophilic Moiety (Methylphenyl, Alkyl Chain) compound->lipophilic hydrophilic Hydrophilic Moiety (Carboxylic Acid) compound->hydrophilic aq_sol Poor Aqueous Solubility at Neutral pH lipophilic->aq_sol org_sol Soluble in Polar Organic Solvents lipophilic->org_sol ph_dep pH-Dependent Solubility hydrophilic->ph_dep hydrophilic->org_sol high_sol_alkaline Formation of Soluble Salt ph_dep->high_sol_alkaline Increased solubility in alkaline conditions

Caption: Factors influencing the solubility of the target compound.

References

Application Notes & Protocols: 8-(3-Methylphenyl)-8-oxooctanoic Acid as a Selective FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 8-(3-Methylphenyl)-8-oxooctanoic acid is a research chemical. Published data on its specific biological applications are limited. The following application note is a representative example based on its structural similarity to known enzyme inhibitors, proposing its use as a tool to study the endocannabinoid system. The data and protocols are hypothetical and intended for illustrative purposes.

Application Overview

This compound is a long-chain fatty acid analog featuring a terminal keto-phenyl moiety. Its structure suggests potential as a modulator of lipid signaling pathways. Based on structural analogies to known substrate-derived inhibitors, this compound is proposed as a selective, reversible, and competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH) .

FAAH is a key serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[1][2] By inhibiting FAAH, this compound can elevate endogenous levels of AEA, thereby potentiating the activation of cannabinoid receptors (CB1 and CB2). This makes it a valuable chemical biology tool for investigating the physiological and pathological roles of the endocannabinoid system in processes such as pain, inflammation, and neurotransmission.[3] The keto group in the molecule is hypothesized to form a reversible hemiketal adduct with the catalytic serine (Ser241) in the FAAH active site, thereby blocking substrate access.[4][5]

Quantitative Data: Inhibitory Profile

The inhibitory activity and selectivity of this compound were characterized using in vitro enzymatic assays. All data presented below are hypothetical and for illustrative purposes.

ParameterTarget EnzymeValueAssay Condition
IC₅₀ Human FAAH150 nMFluorometric assay (recombinant enzyme)
Kᵢ Human FAAH75 nMCompetitive inhibition model
IC₅₀ Human MAGL> 25 µMSelectivity counter-screen
IC₅₀ Human COX-2> 50 µMSelectivity counter-screen

Visualizations

Proposed Mechanism of Action

faah_inhibition_pathway cluster_post Postsynaptic Neuron AEA_Vesicle AEA Synthesis (On Demand) AEA_Release AEA AEA_Vesicle->AEA_Release FAAH FAAH Enzyme AEA_Release->FAAH Uptake & Hydrolysis CB1 CB1 Receptor AEA_Release->CB1 Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Catalyzes Inhibitor 8-(3-Methylphenyl) -8-oxooctanoic acid Inhibitor->FAAH Inhibits Signaling Downstream Signaling (e.g., ↓Ca²⁺ influx) CB1->Signaling

Caption: Proposed mechanism of FAAH inhibition.

Experimental Workflow: In Vitro Inhibition Assay

workflow_diagram start Start: Prepare Reagents plate_prep Add Buffer, Inhibitor dilutions, and FAAH enzyme to 96-well plate start->plate_prep pre_incubate Pre-incubate at 37°C for 15 minutes plate_prep->pre_incubate add_substrate Add Fluorogenic Substrate (e.g., AMC-Arachidonoylamide) pre_incubate->add_substrate incubate_read Incubate at 37°C Measure Fluorescence (Ex/Em) every 2 minutes for 20 mins add_substrate->incubate_read analysis Data Analysis: Calculate initial rates (V₀) incubate_read->analysis plot Plot % Inhibition vs. [Inhibitor] Fit curve to determine IC₅₀ analysis->plot end End plot->end

References

Application Note: High-Throughput Screening for Inhibitors of MetaboloKinase X Using 8-(3-Methylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify and characterize inhibitors of the hypothetical enzyme MetaboloKinase X (MKX), a key component in a cancer-associated metabolic pathway. The protocol outlines the use of 8-(3-Methylphenyl)-8-oxooctanoic acid as a representative test compound in a cell-based luciferase reporter assay. This application note includes detailed experimental procedures, data analysis guidelines, and visual workflows to facilitate the implementation of this screening assay.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify "hits" that modulate the activity of a biological target.[1][2] HTS workflows are characterized by their high degree of automation, miniaturization, and robust data acquisition.[2] Both biochemical and cell-based assays are widely employed in HTS campaigns.[3][4] Cell-based assays, in particular, offer the advantage of evaluating compound activity in a more physiologically relevant context.[3]

Keto acids and their derivatives are a class of organic compounds with diverse biological activities and are recognized as important scaffolds in medicinal chemistry.[5][6] This application note describes a hypothetical HTS assay for a novel enzyme target, MetaboloKinase X (MKX), which is postulated to be a critical node in a cancer cell survival signaling pathway. The assay utilizes a luciferase reporter gene under the control of a transcription factor downstream of MKX. Inhibition of MKX activity leads to a decrease in luciferase expression, resulting in a measurable reduction in luminescence. This compound is used here as an example of a small molecule being screened for its potential inhibitory effect on this pathway.

Principle of the Method

The screening assay is a cell-based luciferase reporter assay. A human cancer cell line is engineered to stably express a luciferase gene under the transcriptional control of a response element that is activated by the MKX signaling pathway. When MKX is active, it initiates a signaling cascade that leads to the activation of a transcription factor, which in turn drives the expression of luciferase. The addition of a substrate for luciferase, luciferin, results in the emission of light, which is proportional to the level of luciferase expression.

In the presence of an inhibitor of MKX or any downstream component of the pathway, the transcription of luciferase is reduced, leading to a decrease in the luminescent signal. The potency of the inhibitory compound is determined by measuring the reduction in luminescence across a range of compound concentrations.

Signaling Pathway Diagram

MKX_Signaling_Pathway cluster_nucleus Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor MKX MetaboloKinase X (MKX) Receptor->MKX DownstreamKinase Downstream Kinase MKX->DownstreamKinase TranscriptionFactor Transcription Factor (TF) DownstreamKinase->TranscriptionFactor ReporterGene Luciferase Reporter Gene TranscriptionFactor->ReporterGene Binds to Promoter Nucleus Nucleus Luciferase Luciferase Protein ReporterGene->Luciferase Transcription & Translation Light Luminescent Signal Luciferase->Light + Luciferin TestCompound 8-(3-Methylphenyl)- 8-oxooctanoic acid TestCompound->MKX Inhibition

Caption: Hypothetical MKX signaling pathway leading to luciferase reporter expression.

Materials and Reagents

  • Cells: HEK293 cells stably expressing the MKX-responsive luciferase reporter construct.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 µg/mL Puromycin for selection.

  • Assay Plates: 384-well white, solid-bottom cell culture plates.

  • Compound Plates: 384-well polypropylene plates for compound dilution.

  • Test Compound: this compound.

  • Control Inhibitor: A known potent inhibitor of the MKX pathway (e.g., Staurosporine).

  • Reagents:

    • Dimethyl Sulfoxide (DMSO), cell culture grade.

    • Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA.

    • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

Experimental Protocols

1. Cell Culture and Seeding

  • Culture the HEK293-MKX-reporter cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.

  • Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).

  • Incubate the plates for 24 hours at 37°C and 5% CO2.

2. Compound Preparation and Plating

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform a serial dilution of the stock solution in DMSO in a 384-well compound plate to create a concentration gradient.

  • For the primary screen, prepare a 2 mM intermediate plate by diluting the 10 mM stock.

  • Using an automated liquid handler, transfer 100 nL of the compound solutions from the compound plate to the corresponding wells of the cell-containing assay plate. This results in a final compound concentration of 10 µM in 0.5% DMSO.

  • For dose-response curves, transfer 100 nL from each concentration of the serially diluted plate.

  • Include control wells:

    • Negative Control: 100 nL of DMSO (no compound).

    • Positive Control: 100 nL of a known MKX inhibitor at a concentration that gives maximum inhibition (e.g., 1 µM Staurosporine).

  • Incubate the assay plates for 18-24 hours at 37°C and 5% CO2.

3. Luciferase Assay and Data Acquisition

  • Equilibrate the assay plates and the luciferase assay reagent to room temperature.

  • Add 20 µL of the luciferase assay reagent to each well of the 384-well plate.

  • Incubate the plates for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Measure the luminescence signal using a plate reader.

HTS Experimental Workflow Diagram

HTS_Workflow start Start cell_seeding Cell Seeding (5,000 cells/well in 384-well plate) start->cell_seeding incubation1 Incubation (24 hours) cell_seeding->incubation1 compound_addition Compound Addition (100 nL of test compound/controls) incubation1->compound_addition incubation2 Incubation (18-24 hours) compound_addition->incubation2 reagent_addition Add Luciferase Reagent (20 µL/well) incubation2->reagent_addition incubation3 Incubation (5 minutes) reagent_addition->incubation3 read_plate Read Luminescence incubation3->read_plate data_analysis Data Analysis (% Inhibition, Z-factor, IC50) read_plate->data_analysis hit_confirmation Hit Confirmation & Follow-up data_analysis->hit_confirmation end End hit_confirmation->end

Caption: General workflow for the high-throughput screening assay.

Results and Data Presentation

Data from the HTS campaign should be normalized and analyzed to determine the activity of the test compounds.

1. Calculation of Percentage Inhibition: The percentage inhibition for each compound concentration is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

2. Z-Factor Calculation: The quality and robustness of the assay are assessed by calculating the Z-factor from the control wells on each plate:

Z-Factor = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|

An assay with a Z-factor between 0.5 and 1.0 is considered excellent for HTS.

3. IC50 Determination: For compounds showing significant activity, dose-response curves are generated by plotting the percentage inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the compound that causes 50% inhibition, is determined by fitting the data to a four-parameter logistic model.

Hypothetical Screening Data

The following table summarizes hypothetical data for this compound and a control inhibitor.

CompoundConcentration (µM)% Inhibition (Mean ± SD, n=3)IC50 (µM)
This compound0.15.2 ± 1.112.5
0.515.8 ± 2.5
1.028.1 ± 3.0
5.045.3 ± 4.2
10.052.1 ± 3.8
25.078.9 ± 2.9
50.095.4 ± 1.5
Control Inhibitor 0.0018.1 ± 1.50.025
0.00525.6 ± 3.1
0.0140.2 ± 2.8
0.0555.7 ± 4.5
0.180.3 ± 3.3
0.598.2 ± 0.9
1.099.1 ± 0.5

This application note provides a comprehensive, though hypothetical, framework for utilizing this compound in a high-throughput screening campaign against the novel enzyme target, MetaboloKinase X. The described cell-based luciferase reporter assay is a robust and scalable method for identifying and characterizing potential inhibitors. The detailed protocols and workflows are intended to serve as a guide for researchers in drug discovery to develop similar screening assays for novel targets. The hypothetical data presented demonstrates how the results from such a screen can be analyzed and interpreted to identify promising lead compounds for further development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-(3-Methylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the synthesis of 8-(3-Methylphenyl)-8-oxooctanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and effective method is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves reacting m-xylene with an acylating agent derived from suberic acid (octanedioic acid), typically suberic anhydride, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[2]

Q2: Why is a stoichiometric amount of Lewis acid catalyst often required?

In Friedel-Crafts acylation, the product, an aryl ketone, is a moderate Lewis base. It forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[2] This complex is often stable under the reaction conditions, effectively sequestering the catalyst. Therefore, a stoichiometric amount or even a slight excess of the catalyst is necessary to drive the reaction to completion. The complex is then hydrolyzed during the workup step to release the final product.[2]

Q3: What are the main factors influencing the yield of the reaction?

Several factors can significantly impact the yield:

  • Purity and Reactivity of Reagents: The purity of m-xylene, suberic anhydride, and especially the anhydrous nature of the Lewis acid catalyst are critical.

  • Catalyst Choice and Amount: The type and quantity of the Lewis acid can affect reaction rate and yield.

  • Reaction Temperature: Temperature control is crucial to prevent side reactions and ensure optimal reaction rates.

  • Solvent: The choice of solvent can influence reagent solubility and reaction pathway.

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion.

  • Workup Procedure: Proper quenching and extraction techniques are essential for isolating the product efficiently.

Q4: What are the expected regioisomers in this reaction?

The methyl group on the m-xylene ring is an ortho-, para-director. In the Friedel-Crafts acylation of toluene (a similar substrate), substitution occurs almost exclusively at the para-position.[3] For m-xylene (1,3-dimethylbenzene), the incoming acyl group is directed to the positions that are ortho or para to the methyl groups. The most likely position for acylation is C4, which is para to one methyl group and ortho to the other, as it is the most sterically accessible and electronically activated position. Minor amounts of other isomers, such as acylation at the C2 or C6 positions, might form as side products.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a standard procedure for the acylation of m-xylene.[4]

Materials:

  • m-Xylene (reagent grade, distilled)

  • Suberic anhydride (octanedioic anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (HCl, concentrated)

  • Ice

  • Sodium Sulfate (Na₂SO₄, anhydrous)

  • Toluene or a mixture of Ethanol/Water for recrystallization

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube with CaCl₂ or an oil bubbler) to maintain an inert atmosphere.

  • Reagent Preparation:

    • In the flask, add anhydrous aluminum chloride (2.2 equivalents).

    • Add anhydrous dichloromethane to the flask to suspend the AlCl₃.

    • In the dropping funnel, dissolve suberic anhydride (1 equivalent) in anhydrous dichloromethane.

  • Reaction Initiation:

    • Cool the AlCl₃ suspension in an ice-water bath to 0-5 °C.

    • Slowly add the suberic anhydride solution from the dropping funnel to the stirred AlCl₃ suspension over 30-45 minutes. Maintain the temperature below 10 °C.

  • Addition of m-Xylene:

    • Once the suberic anhydride solution has been added, slowly add m-xylene (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, keeping the temperature at 0-5 °C.

  • Reaction Progression:

    • After the addition of m-xylene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for 3-4 hours. The color may change, and a precipitate might form.

  • Workup:

    • Cool the reaction mixture back down in an ice bath.

    • Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine all organic layers and wash with water, followed by brine.

  • Isolation and Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization. Carboxylic acids are often recrystallized from alcoholic solvents or water.[5] Toluene or a mixture of ethanol and water is a good starting point for trial recrystallizations.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Yield Inactive catalyst due to moisture exposure.Ensure all glassware is flame-dried and reagents (especially AlCl₃ and solvent) are anhydrous.[6]
Insufficient amount of catalyst.Use at least a stoichiometric amount (2.2 equivalents relative to the anhydride) of AlCl₃ to account for complexation with the product.[2]
Reaction temperature too low.While initial addition should be cold, ensure the reaction is allowed to proceed at room temperature or gentle heat if necessary to drive it to completion.
Incomplete hydrolysis during workup.Ensure the AlCl₃-product complex is fully broken by quenching with a sufficient amount of ice and concentrated HCl.
Formation of Multiple Products (Poor Regioselectivity) Reaction temperature too high.Maintain a low temperature (0-5 °C) during the addition of reagents to favor the thermodynamically preferred product.
Incorrect choice of solvent.The solvent can influence isomer distribution. Non-polar solvents like dichloromethane or carbon disulfide are common. For some substrates, polar solvents like nitrobenzene can alter regioselectivity.[7]
Product is an Oily or Gummy Solid Presence of impurities or unreacted starting material.Ensure the workup procedure effectively removes unreacted reagents. Improve the efficiency of the recrystallization step by testing different solvent systems.
Incomplete drying.Dry the crude product thoroughly under vacuum before attempting recrystallization.
Reaction Stalls or is Sluggish Poor quality of reagents.Use freshly opened or purified reagents. m-Xylene can be distilled, and the quality of AlCl₃ is crucial.
Insufficient stirring.Ensure vigorous stirring, especially if the reaction mixture becomes thick, to maintain homogeneity.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize how different parameters can affect the yield in Friedel-Crafts acylation reactions. The data is based on model systems and provides a general guide for optimization.

Table 1: Effect of Catalyst Loading on Yield (Data based on the acylation of anisole with acetic anhydride using FeCl₃·6H₂O at 40 °C for 2 hours)[8]

Catalyst Loading (mol%)Yield (%)
270
588
1091

Table 2: Effect of Reaction Temperature on Yield (Data based on the acylation of toluene with benzoic anhydride over a heteropoly acid catalyst)[9]

Temperature (°C)Yield (%)
100~60
108>90
150 (in autoclave)~100

Table 3: Comparison of Lewis Acid Catalysts (Qualitative comparison based on general knowledge of Friedel-Crafts reactions)

Lewis AcidRelative ActivityComments
AlCl₃HighVery common, but highly hygroscopic and requires stoichiometric amounts.
FeCl₃Moderate to HighLess reactive than AlCl₃ but also effective and often more economical.[10]
ZnCl₂ModerateA milder Lewis acid, may require higher temperatures.[11]
BF₃HighA gaseous Lewis acid, often used as its etherate complex.
SnCl₄ModerateA liquid Lewis acid, can be easier to handle than solid catalysts.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Reaction Setup & Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep_reagents Prepare Reagents: - AlCl3 in DCM - Suberic Anhydride in DCM - m-Xylene cool_alcl3 Cool AlCl3 suspension to 0-5 °C prep_reagents->cool_alcl3 setup_flask Flame-dried 3-neck flask under inert atmosphere add_anhydride Slowly add Suberic Anhydride solution cool_alcl3->add_anhydride add_xylene Slowly add m-Xylene add_anhydride->add_xylene react_rt Stir at Room Temperature for 3-4 hours add_xylene->react_rt quench Quench with HCl/Ice react_rt->quench extract Extract with DCM quench->extract wash Wash with H2O & Brine extract->wash dry_evap Dry (Na2SO4) & Evaporate wash->dry_evap recrystallize Recrystallize crude product dry_evap->recrystallize characterize Characterize final product (NMR, IR, MP) recrystallize->characterize

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield q_node q_node a_node a_node start Low or No Yield q1 Were all reagents and glassware anhydrous? start->q1 a1_yes Check Catalyst Stoichiometry q1->a1_yes Yes a1_no Dry glassware and use anhydrous reagents/solvents. Repeat experiment. q1->a1_no No q2 Was >2 eq. of AlCl3 used? a1_yes->q2 a2_yes Check Reaction Conditions q2->a2_yes Yes a2_no Increase AlCl3 to 2.2 eq. to compensate for product complexation. q2->a2_no No q3 Was reaction stirred at RT for sufficient time? a2_yes->q3 a3_yes Review Workup Procedure q3->a3_yes Yes a3_no Increase reaction time or apply gentle heating (e.g., 40°C). q3->a3_no No q4 Was workup performed correctly with HCl/Ice? a3_yes->q4 a4_yes Yield loss likely occurred during purification. Optimize recrystallization. q4->a4_yes Yes a4_no Ensure complete hydrolysis of the aluminum complex during quenching. q4->a4_no No

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: 8-(3-Methylphenyl)-8-oxooctanoic acid Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 8-(3-Methylphenyl)-8-oxooctanoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the typical factors that can influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, the presence of oxidizing agents, and the nature of the solvent. As a molecule containing both a ketone and a carboxylic acid functional group, it is susceptible to degradation under various stress conditions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the potential degradation pathways include:

  • Hydrolysis: The molecule itself is not directly susceptible to hydrolysis in the traditional sense, but extreme pH conditions can catalyze other degradation reactions.

  • Oxidation: The benzylic carbon and the aliphatic chain are potential sites for oxidative degradation.

  • Photodegradation: The aromatic ketone moiety can absorb UV light, leading to photochemical reactions and degradation.[1][2][3][4][5]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group may occur.[6][7]

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products would need to be identified through analytical studies, potential degradation products could include smaller carboxylic acids, aldehydes, and products resulting from the cleavage of the octanoic acid chain or modification of the aromatic ring.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[8][9] This method should be able to separate the parent compound from its degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradation products.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in an aqueous buffer solution at neutral pH.
Possible Cause Troubleshooting Step
Photodegradation: The aromatic ketone functionality can make the molecule susceptible to degradation upon exposure to light, especially UV radiation.[1][2][3][4][5]
Protect the solution from light by using amber vials or covering the container with aluminum foil. Conduct experiments under controlled lighting conditions.
Oxidation: Dissolved oxygen in the buffer can contribute to oxidative degradation, potentially accelerated by trace metal impurities.
Degas the buffer before use by sparging with an inert gas like nitrogen or argon. Consider adding a small amount of an antioxidant, ensuring it does not interfere with the experiment.
Microbial Contamination: Buffers can be a breeding ground for microorganisms, which may metabolize the compound.
Use sterile buffers and handle them under aseptic conditions. Consider adding a suitable antimicrobial agent if it does not affect the experimental outcome.
Issue 2: Inconsistent stability results are obtained across different batches of the compound.
Possible Cause Troubleshooting Step
Impurity Profile Variation: Different synthetic batches may have varying levels and types of impurities, some of which could act as catalysts for degradation.
Obtain certificates of analysis for each batch and compare impurity profiles. If possible, purify the compound to a high degree before use.
Inconsistent Storage: Variations in storage conditions (temperature, humidity, light exposure) between batches can lead to different initial levels of degradation.
Store all batches under identical, controlled conditions as recommended by the supplier.
Issue 3: Difficulty in developing a stability-indicating HPLC method.
Possible Cause Troubleshooting Step
Co-elution of Parent and Degradation Products: The chromatographic conditions may not be adequate to separate the parent compound from one or more degradation products.
Optimize the mobile phase composition (e.g., organic modifier, pH, buffer concentration), column type (e.g., C18, phenyl-hexyl), and temperature.
Poor Peak Shape: The analyte may be interacting with the stationary phase in an undesirable manner.
Adjust the mobile phase pH to ensure the carboxylic acid is in a single ionic form (either fully protonated or deprotonated). Consider using a column with a different stationary phase.
Degradation on Column: The compound might be unstable under the analytical conditions.
Use a lower column temperature. Ensure the mobile phase is free of any components that could react with the analyte.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound for illustrative purposes. Actual results may vary.

Stress ConditionDurationTemperatureReagent% Degradation of Parent CompoundNumber of Degradation Products Detected
Acidic Hydrolysis24 hours60°C0.1 M HCl~5%2
Basic Hydrolysis24 hours60°C0.1 M NaOH~15%3
Oxidative8 hoursRoom Temp3% H₂O₂~25%4
Thermal48 hours80°CN/A~10%2
Photolytic24 hoursRoom TempUV Light (254 nm)~30%5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the stock solution (or solid compound) at 80°C.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Acid/Base Acid/Base This compound->Acid/Base Hydrolysis Oxidizing Agent Oxidizing Agent This compound->Oxidizing Agent Oxidation Heat Heat This compound->Heat Thermolysis Light (UV) Light (UV) This compound->Light (UV) Photolysis Hydrolytic Products Hydrolytic Products Acid/Base->Hydrolytic Products Oxidative Products Oxidative Products Oxidizing Agent->Oxidative Products Thermal Products Thermal Products Heat->Thermal Products Photolytic Products Photolytic Products Light (UV)->Photolytic Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Acidic Acidic Prepare Stock Solution->Acidic Basic Basic Prepare Stock Solution->Basic Oxidative Oxidative Prepare Stock Solution->Oxidative Thermal Thermal Prepare Stock Solution->Thermal Photolytic Photolytic Prepare Stock Solution->Photolytic Sampling at Time Points Sampling at Time Points Acidic->Sampling at Time Points Basic->Sampling at Time Points Oxidative->Sampling at Time Points Thermal->Sampling at Time Points Photolytic->Sampling at Time Points Sample Preparation Sample Preparation Sampling at Time Points->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

References

Technical Support Center: Synthesis of 8-(3-Methylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 8-(3-Methylphenyl)-8-oxooctanoic acid, a common intermediate in pharmaceutical research. The primary synthetic route discussed is the Friedel-Crafts acylation of toluene with a suberic acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of toluene with either suberoyl chloride or suberic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms a new carbon-carbon bond between the aromatic ring of toluene and the acyl group from the suberic acid derivative.

Q2: What are the main starting materials and reagents for this synthesis?

A2: The key reactants and reagents are:

  • Aromatic Substrate: Toluene (methylbenzene)

  • Acylating Agent: Suberoyl chloride or Suberic anhydride

  • Catalyst: Anhydrous aluminum chloride (AlCl₃)

  • Solvent: Typically an inert solvent such as dichloromethane (DCM) or nitrobenzene.

  • Work-up Reagents: Water, hydrochloric acid, and a base such as sodium bicarbonate.

Q3: What is the expected regioselectivity of the acylation on toluene?

A3: The methyl group on toluene is an ortho-, para-director. However, due to steric hindrance from the bulky acylating agent, the para-substituted product, 8-(4-Methylphenyl)-8-oxooctanoic acid, is generally the major product. The desired meta-substituted product, this compound, is often a minor isomer in this reaction. Separation of these isomers can be a significant challenge.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Recommended Solution
Inactive Catalyst Aluminum chloride is highly hygroscopic. Ensure it is anhydrous and handled under inert conditions (e.g., nitrogen or argon atmosphere). Use a fresh, unopened container if possible.
Insufficient Catalyst Friedel-Crafts acylations often require stoichiometric amounts of AlCl₃ because the catalyst complexes with the ketone product. Ensure at least one equivalent of AlCl₃ is used per carbonyl group in the acylating agent.
Reaction Temperature Too Low While the initial reaction may be started at a low temperature to control the exothermic reaction, it may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC).
Deactivated Aromatic Ring Friedel-Crafts reactions are not effective on strongly deactivated aromatic rings. This is not an issue with toluene, but would be with substrates like nitrobenzene.
Formation of Side Products
Side Product Identification Prevention/Removal
Isomeric Products (ortho-, para-) Difficult to distinguish by TLC alone. Requires analysis by ¹H NMR, ¹³C NMR, or GC-MS.Isomer distribution is inherent to the reaction. Separation can be attempted by fractional crystallization or column chromatography.
Diacylation Product Higher molecular weight impurity. May be observed by GC-MS.The ketone product is deactivating, making a second acylation on the same ring unlikely. However, if excess acylating agent is used, this could occur. Use a slight excess of toluene.
Unreacted Starting Material Toluene and suberic acid/anhydride can be identified by TLC or NMR of the crude product.Ensure sufficient reaction time and appropriate temperature. Unreacted starting materials can be removed during work-up and purification.
Purification Challenges
Issue Recommended Approach
Separating Isomers Fractional crystallization from a suitable solvent system may be effective. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be used for small-scale purifications.
Removal of Aluminum Salts During the aqueous work-up, ensure the pH is acidic to dissolve the aluminum salts. Thoroughly wash the organic layer with dilute HCl and then water.
Product is an Oil or Gummy Solid This may indicate the presence of impurities. Attempt to purify by column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocol: Friedel-Crafts Acylation of Toluene with Suberic Anhydride

This protocol is a representative procedure. Optimization may be required.

Materials:

  • Suberic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Toluene

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve suberic anhydride (1 equivalent) in a mixture of toluene (1.5 equivalents) and anhydrous DCM. Add this solution to the dropping funnel.

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Stir vigorously until all the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired this compound isomer.

Data Presentation

Physicochemical Properties of this compound

PropertyValue
CAS Number 898765-42-9[1]
Molecular Formula C₁₅H₂₀O₃[1]
Molecular Weight 248.32 g/mol [1]
Boiling Point 426.5 °C at 760 mmHg (Predicted)[1]
Density 1.075 g/cm³ (Predicted)[1]
Flash Point 225.9 °C (Predicted)[1]

Visualizations

Reaction Pathway

reaction_pathway toluene Toluene intermediate Acylium Ion Intermediate toluene->intermediate suberic_anhydride Suberic Anhydride alcl3 AlCl₃ suberic_anhydride->alcl3 Activation alcl3->intermediate product This compound intermediate->product Electrophilic Aromatic Substitution

Caption: Friedel-Crafts acylation of toluene with suberic anhydride.

Troubleshooting Workflow

troubleshooting_workflow start Low or No Yield check_catalyst Is the AlCl₃ anhydrous and fresh? start->check_catalyst check_stoichiometry Is the AlCl₃ stoichiometry correct? (≥ 2 eq.) check_catalyst->check_stoichiometry Yes solution_catalyst Use fresh, anhydrous AlCl₃ under inert atmosphere. check_catalyst->solution_catalyst No check_conditions Were the reaction temperature and time adequate? check_stoichiometry->check_conditions Yes solution_stoichiometry Increase AlCl₃ to at least 2.2 equivalents. check_stoichiometry->solution_stoichiometry No side_products Side Products Observed check_conditions->side_products Yes solution_conditions Allow to warm to RT and monitor by TLC. check_conditions->solution_conditions No isomer_issue Are isomers present? side_products->isomer_issue purification_issue Difficulty in Purification isomer_issue->purification_issue No solution_isomer Optimize reaction conditions or use advanced purification (e.g., HPLC). isomer_issue->solution_isomer Yes solution_purification Use column chromatography with an appropriate solvent system. purification_issue->solution_purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Incubation Time for 8-(3-Methylphenyl)-8-oxooctanoic acid in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal incubation time for 8-(3-Methylphenyl)-8-oxooctanoic acid in various cell-based assays. Due to the limited specific data available for this compound, this guide focuses on establishing a robust experimental approach for novel small molecules. The principles and protocols outlined here will enable you to systematically optimize your experiments, troubleshoot common issues, and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: Where do I start with determining the incubation time for a novel compound like this compound?

A1: The initial step is to conduct a thorough literature search for the compound and any structurally similar molecules. While specific data for this compound is sparse, understanding its chemical properties and the behavior of similar compounds can provide a starting point. Following this, a time-course experiment is the most effective method to empirically determine the optimal incubation time.[1]

Q2: What factors can influence the optimal incubation time?

A2: Several factors can impact the ideal incubation duration, including:

  • Cell Type: Different cell lines have varying metabolic rates and doubling times, which can affect their response to a compound.

  • Compound Concentration: The concentration of this compound used will influence the time required to observe an effect.

  • Mechanism of Action: The biological pathway the compound targets will dictate the kinetics of the response.

  • Assay Type: The specific endpoint being measured (e.g., cell viability, protein expression, gene activation) will have its own temporal dynamics.

Q3: Should I perform a concentration-response experiment before or after optimizing the incubation time?

A3: It is generally recommended to first determine an effective concentration range through a dose-response experiment at a fixed, reasonably long incubation time (e.g., 24 or 48 hours). Once a responsive concentration is identified, you can then proceed to optimize the incubation time using that concentration.

Troubleshooting Guide

Q4: I am not observing any effect of this compound on my cells at any of the time points tested. What should I do?

A4:

  • Verify Compound Activity: Ensure the compound is properly dissolved and has not degraded. Check the recommended storage conditions.[1]

  • Increase Concentration: The concentration used may be too low to elicit a response. Try a higher concentration range.

  • Extend Incubation Time: Some cellular responses can be slow to develop. Consider extending the time course to 72 hours or longer, especially for slow-acting therapeutics.[2]

  • Check Cell Health: Confirm that the cells are healthy and proliferating as expected in your control wells.[3]

  • Re-evaluate the Assay: The chosen assay may not be suitable for detecting the compound's activity. Consider alternative endpoints.

Q5: I am seeing high levels of cell death even at my earliest time points. How can I address this?

A5:

  • Reduce Compound Concentration: The compound may be cytotoxic at the tested concentration. Perform a dose-response experiment to identify a sub-lethal concentration.

  • Shorten Incubation Time: The optimal time for your desired effect may be much shorter. Test earlier time points (e.g., 1, 2, 4, 6 hours).

  • Check Vehicle Effects: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is not toxic to the cells at the final concentration used. Always include a vehicle-only control.[1]

Q6: My results are highly variable between experiments. What are the common sources of variability?

A6:

  • Inconsistent Cell Seeding: Ensure uniform cell seeding density across all wells and plates.[4]

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.[5]

  • Edge Effects: To minimize "edge effects" in microplates, consider not using the outer wells or filling them with media/PBS.

  • Compound Preparation: Prepare fresh stock solutions of the compound regularly to avoid degradation.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time

This protocol outlines a time-course experiment to identify the optimal incubation period for this compound in a cell-based assay.

Methodology:

  • Cell Seeding: Plate your cells at a density that will ensure they are in the exponential growth phase throughout the experiment. The optimal seeding density should be determined empirically for your specific cell line.[4]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Then, prepare serial dilutions to your desired final concentrations in cell culture media.

  • Treatment: After allowing the cells to adhere overnight, replace the media with the media containing the various concentrations of the compound or the vehicle control.

  • Incubation: Incubate the plates for a range of time points. A typical starting range could be 6, 12, 24, 48, and 72 hours.

  • Assay: At each time point, perform your chosen cell-based assay (e.g., MTT for viability, a specific ELISA for protein expression, or qRT-PCR for gene expression).

  • Data Analysis: Plot the assay signal against the incubation time for each concentration. The optimal incubation time will be the point at which you observe the desired and most robust effect.

Data Presentation

Table 1: Example Time-Course Experimental Parameters

ParameterRecommended Value/RangeNotes
Cell Line [Specify your cell line]
Seeding Density [Determine empirically] cells/wellAim for 50-70% confluency at the final time point in control wells.
Compound Concentration [Determine from dose-response]Use a concentration that gives a clear, but not maximal, effect.
Vehicle Control [e.g., 0.1% DMSO]Must be the same concentration in all wells, including controls.[1]
Time Points 0, 6, 12, 24, 48, 72 hoursAdjust based on the expected mechanism and cell doubling time.
Replicates Minimum of 3 biological replicates

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells in Microplate B 2. Prepare Compound Dilutions C 3. Treat Cells with Compound D 4. Incubate for Varied Time Points (e.g., 6, 12, 24, 48, 72h) C->D E 5. Perform Cellular Assay D->E F 6. Analyze Data & Determine Optimal Incubation Time E->F

Caption: Experimental workflow for optimizing incubation time.

Troubleshooting_Tree start Problem Encountered no_effect No Observable Effect start->no_effect high_death High Cell Death start->high_death variability High Variability start->variability sol1 Increase Concentration no_effect->sol1 Is concentration low? sol2 Extend Incubation Time no_effect->sol2 Is it a slow-acting compound? sol3 Verify Compound Activity no_effect->sol3 Is the compound stable? sol4 Decrease Concentration high_death->sol4 Is it cytotoxic? sol5 Shorten Incubation Time high_death->sol5 Is the effect rapid? sol6 Check Vehicle Toxicity high_death->sol6 Is the vehicle control also toxic? sol7 Standardize Cell Seeding variability->sol7 Inconsistent cell numbers? sol8 Use Consistent Passage Number variability->sol8 Are cells old? sol9 Prepare Fresh Solutions variability->sol9 Is the compound degraded?

Caption: Troubleshooting decision tree for common issues.

References

Resolving solubility issues of 8-(3-Methylphenyl)-8-oxooctanoic acid for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in resolving solubility challenges with 8-(3-Methylphenyl)-8-oxooctanoic acid for use in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a carboxylic acid with a significant hydrophobic component (a methylphenyl group and a long alkyl chain). This structure suggests that it will have poor solubility in aqueous solutions at neutral pH. Its solubility is expected to be better in organic solvents.

Q2: Which organic solvents are recommended for creating a stock solution?

A2: For creating a concentrated stock solution, it is advisable to start with water-miscible organic solvents. Commonly used solvents for compounds with similar characteristics include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1][2] These solvents can typically dissolve the compound at high concentrations, and the resulting stock solution can then be diluted into aqueous assay buffers.

Q3: How can I improve the aqueous solubility of this compound for my assay?

A3: The presence of the carboxylic acid group provides a key strategy for enhancing aqueous solubility through pH modification.[3][4] By increasing the pH of the aqueous medium, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally more water-soluble.[4] The use of co-solvents in the final assay medium can also help maintain solubility.[3][5]

Q4: Can I use sonication or heating to help dissolve the compound?

A4: Yes, gentle heating and sonication can be effective methods to increase the rate of dissolution. However, it is crucial to ensure that the compound is stable at the applied temperature to avoid degradation. It is recommended to perform these steps in a sealed container to prevent solvent evaporation.

Troubleshooting Guide

Issue: Precipitate forms when diluting the organic stock solution into my aqueous assay buffer.

This is a common issue when the final concentration of the organic co-solvent is too low to maintain the solubility of the compound in the aqueous buffer.

Troubleshooting Steps:

  • Decrease the Final Concentration: The simplest first step is to try a lower final concentration of the compound in your assay.

  • Increase the Co-solvent Concentration: If the experimental design allows, increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final assay buffer can help keep the compound in solution. Be mindful of the tolerance of your specific assay to the organic solvent.

  • pH Adjustment of the Aqueous Buffer: For acidic compounds like this one, increasing the pH of the aqueous buffer can significantly improve solubility.[3][4] Prepare a series of buffers with slightly elevated pH (e.g., 7.4, 7.8, 8.2) and test the dilution of your stock solution.

  • Prepare a Salt Form: A more advanced technique is to convert the carboxylic acid to a salt form. This can be achieved by dissolving the compound in a suitable solvent and adding a base (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding salt, which is often more water-soluble.[4]

Issue: The compound will not dissolve in the initial organic solvent to create a stock solution.

Troubleshooting Steps:

  • Try a Different Organic Solvent: If the compound is difficult to dissolve in one solvent (e.g., ethanol), try another such as DMSO or DMF, which are known for their strong solubilizing properties.[2]

  • Gentle Heating and Vortexing: Gently warm the solution while vortexing to aid dissolution. Ensure the container is properly sealed to avoid solvent loss.

  • Sonication: Use a sonication bath to break up any aggregates and enhance the dissolution process.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out a desired amount of this compound. For example, to make 1 mL of a 10 mM solution (Molecular Weight: 248.32 g/mol ), you would need 2.48 mg.

  • Add Solvent: Add the appropriate volume of high-purity DMSO to the solid compound.

  • Dissolve: Vortex the solution thoroughly. If necessary, gently warm the vial or place it in a sonicator bath for 5-10 minutes until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[6]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Buffer Preparation: Prepare your desired aqueous assay buffer. If solubility issues are anticipated, consider preparing a series of buffers with slightly varying pH values (e.g., pH 7.2, 7.6, 8.0).

  • Dilution: Serially dilute the concentrated stock solution (from Protocol 1) into the aqueous buffer to achieve the final desired concentration. It is crucial to add the stock solution to the buffer and mix immediately to avoid localized high concentrations that can lead to precipitation.

  • Observation: After dilution, visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting guide.

Quantitative Solubility Data

SolventTemperature (°C)Maximum Observed Solubility (mg/mL)Notes
Water (pH 7.0)25
PBS (pH 7.4)25
Ethanol25
Methanol25
DMSO25
DMF25

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

Solubility_Troubleshooting start Start: Dissolve Compound in Organic Solvent (e.g., DMSO) check_stock Is the stock solution clear? start->check_stock troubleshoot_stock Troubleshoot Stock Solution: - Try alternative solvent (DMF, Ethanol) - Gentle heating - Sonication check_stock->troubleshoot_stock No stock_ok Stock Solution Prepared check_stock->stock_ok Yes troubleshoot_stock->start Retry dilute Dilute stock into aqueous assay buffer stock_ok->dilute check_working Is the working solution clear? dilute->check_working troubleshoot_working Troubleshoot Working Solution: - Lower final concentration - Increase co-solvent percentage - Increase buffer pH check_working->troubleshoot_working No working_ok Working Solution Prepared check_working->working_ok Yes troubleshoot_working->dilute Retry end Proceed with Assay working_ok->end

Caption: A flowchart for troubleshooting the solubility of this compound.

References

Technical Support Center: Synthesis of 8-(3-Methylphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-(3-Methylphenyl)-8-oxooctanoic acid. Our focus is on identifying and mitigating the formation of byproducts during this synthesis, which is typically achieved via a Friedel-Crafts acylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Friedel-Crafts acylation of toluene with a derivative of suberic acid, such as suberic anhydride or suberoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3] This reaction is an electrophilic aromatic substitution where an acyl group is introduced into the aromatic ring.[1][2]

Q2: What is the expected major product in the Friedel-Crafts acylation of toluene?

A2: In the Friedel-Crafts acylation of toluene, the incoming acyl group is predominantly directed to the para position (position 4) relative to the methyl group.[3][4] This is due to the ortho, para-directing effect of the methyl group and steric hindrance at the ortho positions. Therefore, the major product is 8-(4-methylphenyl)-8-oxooctanoic acid , not the 3-methylphenyl isomer.

Q3: What are the most common byproducts in this synthesis?

A3: Several byproducts can form during the synthesis. The most common include:

  • Positional Isomers: Small amounts of the ortho and meta isomers (8-(2-methylphenyl)-8-oxooctanoic acid and this compound) may be formed.

  • Diacylation Products: Since suberic acid derivatives have two acyl functionalities, a second Friedel-Crafts reaction can occur, leading to diacylated toluene byproducts.

  • Intramolecular Cyclization Products: The initial product, 8-(p-tolyl)-8-oxooctanoic acid, can undergo a subsequent intramolecular Friedel-Crafts acylation to form a cyclic ketone.

  • Products from Side Reactions of Toluene: Under harsh conditions, side reactions involving the toluene solvent, such as the formation of dimethylbenzene or trimethylbenzene, can occur.

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproducts, consider the following:

  • Control Stoichiometry: Use a slight excess of toluene relative to the acylating agent to favor mono-acylation.

  • Reaction Temperature: Maintain a low reaction temperature to improve regioselectivity and reduce side reactions.

  • Controlled Addition: Add the acylating agent slowly to the toluene/catalyst mixture to maintain a low concentration of the electrophile.

  • Choice of Catalyst: While AlCl₃ is common, other Lewis acids can be explored for improved selectivity.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired product - Incomplete reaction. - Deactivation of the catalyst by moisture. - Suboptimal reaction temperature.- Increase reaction time or temperature cautiously. - Ensure all glassware and reagents are anhydrous. - Optimize the reaction temperature; too high can lead to byproducts, too low can slow the reaction.
Presence of multiple isomers in the product mixture (confirmed by NMR or GC-MS) - Loss of regioselectivity due to high reaction temperature.- Perform the reaction at a lower temperature (e.g., 0-5 °C).
Significant amount of high molecular weight byproducts detected by MS - Diacylation of toluene. - Polysubstitution on the aromatic ring.- Use an excess of toluene. - Add the acylating agent dropwise to the reaction mixture.
Detection of a cyclic ketone byproduct - Intramolecular Friedel-Crafts acylation of the primary product.- Keep the reaction temperature low. - Quench the reaction promptly after the initial acylation is complete.
Formation of unexpected aromatic byproducts (e.g., xylenes) - Side reactions of toluene catalyzed by the Lewis acid.- Use a milder Lewis acid catalyst if possible. - Maintain a controlled reaction temperature.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Toluene with Suberoyl Chloride
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to trap HCl gas.

  • Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃) in an excess of dry toluene in the reaction flask and cool the mixture in an ice bath.

  • Addition of Acylating Agent: Dissolve suberoyl chloride in a small amount of dry toluene and add it dropwise to the stirred toluene/AlCl₃ suspension over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Expected 1H NMR Chemical Shifts for 8-(4-methylphenyl)-8-oxooctanoic acid

Proton Chemical Shift (ppm) Multiplicity Integration
Ar-H (ortho to C=O)~7.85d2H
Ar-H (meta to C=O)~7.25d2H
-CH₂- (alpha to C=O)~2.90t2H
Ar-CH₃~2.40s3H
-CH₂- (alpha to COOH)~2.35t2H
Other -CH₂-1.30-1.75m8H
-COOH~12.0br s1H

Table 2: Expected Mass Spectrometry Data

Compound Ionization Mode Expected m/z
8-(4-methylphenyl)-8-oxooctanoic acidESI-[M-H]⁻ at ~249.1
Diacylation ProductESI-[M-H]⁻ at ~339.2
Intramolecular Cyclization ProductESI+[M+H]⁺ at ~231.1

Visualizations

Signaling Pathways and Workflows

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_products Products & Byproducts Toluene Toluene EAS Electrophilic Aromatic Substitution Toluene->EAS SuberoylChloride Suberoyl Chloride AcyliumIon Acylium Ion Formation SuberoylChloride->AcyliumIon AlCl3 AlCl3 (Catalyst) AlCl3->AcyliumIon AcyliumIon->EAS MainProduct 8-(4-methylphenyl)-8-oxooctanoic acid EAS->MainProduct Major OrthoIsomer Ortho Isomer EAS->OrthoIsomer Minor Diacylation Diacylation Product MainProduct->Diacylation Further Reaction Cyclization Cyclized Product MainProduct->Cyclization Intramolecular Reaction

Caption: Reaction pathway for the synthesis of 8-(4-methylphenyl)-8-oxooctanoic acid.

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Product Mixture (NMR, GC-MS) Start->Analysis CheckYield Is Yield Acceptable? Analysis->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes Troubleshoot Consult Troubleshooting Guide CheckYield->Troubleshoot No IdentifyByproducts Identify Byproducts CheckPurity->IdentifyByproducts No End Pure Product Obtained CheckPurity->End Yes IdentifyByproducts->Troubleshoot Optimize Optimize Reaction Conditions Troubleshoot->Optimize EndLowYield End with Low Yield Troubleshoot->EndLowYield Optimize->Start

Caption: A logical workflow for troubleshooting the synthesis and purification process.

References

Improving the purity of 8-(3-Methylphenyl)-8-oxooctanoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 8-(3-Methylphenyl)-8-oxooctanoic acid via recrystallization.

Troubleshooting Guide

Q1: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. It often occurs when the solution is supersaturated or when the melting point of the solid is lower than the temperature of the solution. Here are several steps to address this:

  • Re-heat and Add More Solvent: The most straightforward solution is to heat the mixture to redissolve the oil and then add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.[1][2]

  • Change the Solvent System: If the problem persists, the chosen solvent may not be ideal. Consider using a solvent pair. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. For a keto-acid like this, solvent systems such as ethanol/water or acetone/hexane could be effective.[3][4]

  • Induce Crystallization at a Lower Temperature: Try cooling the solution to a lower temperature, even to 0°C or below in an ice bath, once it has reached room temperature without oiling out.[2]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.[1]

Q2: I have a very low yield after recrystallization. What are the possible causes and how can I improve it?

A2: A low yield can be frustrating. The primary reasons are often related to the amount of solvent used or premature filtration.[1][5]

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[1][5] To remedy this, you can evaporate some of the solvent from the filtrate and cool it again to recover more product.

  • Premature Crystallization: If crystals form too early, especially during hot filtration to remove insoluble impurities, product can be lost. Ensure your filtration apparatus (funnel and filter paper) is pre-heated to prevent this.[2]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble even at low temperatures, the yield will be poor. A different solvent or solvent system may be necessary.

  • Washing with Room Temperature Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[5]

Q3: No crystals are forming, even after the solution has cooled to room temperature. What can I do?

A3: The absence of crystal formation indicates that the solution is not supersaturated.

  • Induce Crystallization:

    • Scratching: As mentioned before, scratching the inner surface of the flask can initiate crystal growth.[1]

    • Seed Crystals: If you have a small amount of the pure compound, adding a tiny crystal (a "seed crystal") to the solution can induce crystallization.[1]

    • Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[1]

  • Cool to a Lower Temperature: Place the flask in an ice bath or even a freezer to further decrease the solubility of your compound.[3] Be mindful of the freezing point of your solvent.

Q4: The recrystallized product is not pure. What are the likely impurities and how can I remove them?

A4: Impurities can be carried over from the synthesis or introduced during the workup. For this compound, likely synthesized via a Friedel-Crafts acylation, potential impurities include:

  • Starting Materials: Unreacted suberic anhydride or m-xylene.

  • Isomers: Positional isomers formed during the acylation reaction.

  • Polysubstituted Products: Di-acylated products, though less likely with acylation compared to alkylation.[6]

  • Lewis Acid Catalyst Residues: Remnants of catalysts like AlCl₃.[7]

To improve purity:

  • Perform a Second Recrystallization: A second recrystallization can significantly enhance purity.

  • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[5] Use charcoal sparingly, as it can also adsorb your product.

  • Solvent Selection: Ensure the chosen solvent effectively solubilizes the impurities at all temperatures while having the desired solubility profile for your product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent must be determined experimentally. However, based on the structure (a moderately polar keto-acid), good starting points for solvent screening include:

  • Single Solvents: Ethanol, methanol, acetic acid, or ethyl acetate. Water is likely a poor solvent on its own but can be used in a solvent pair.[4]

  • Solvent Pairs: Ethanol/water, acetone/water, or ethyl acetate/hexane.[3][4] The principle is to dissolve the compound in a minimum amount of the "good" hot solvent and then add the "poor" solvent until turbidity appears, then redissolve by heating before cooling.

Q2: How can I determine the purity of my recrystallized product?

A2: The purity of your product can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2°C). Impurities will broaden and depress the melting point.[8]

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the recrystallized product to the crude material and starting materials. A pure product should ideally show a single spot.[9]

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of impurities.

Q3: How much solvent should I use for recrystallization?

A3: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the solid.[5] This creates a supersaturated solution upon cooling, maximizing the yield. Adding too much solvent is a common cause of low yield.[5]

Q4: How fast should I cool the solution?

A4: Slow cooling is generally preferred.[1] Allowing the solution to cool gradually to room temperature before placing it in an ice bath promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[1]

Quantitative Data

PropertyValue
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Melting Point 175°C[10]
Boiling Point 426.5 ± 28.0 °C at 760 mmHg[10]
Density 1.1 ± 0.1 g/cm³[10]

Experimental Protocol: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot solvent until it does.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[2]

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven. The final product should be a crystalline solid.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Dissolved Solid (Hot Solution) B->C D Hot Filtration (Optional) C->D Insoluble Impurities? E Slow Cooling D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J Troubleshooting_Recrystallization Start Start Recrystallization Q1 Crystals Formed? Start->Q1 Q2 Is Product an Oil? Q1->Q2 No A3 Collect Crystals Q1->A3 Yes A1 Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent Q2->A1 No A2 Troubleshoot Oiling Out: - Re-heat & Add Solvent - Cool Slower - Change Solvent Q2->A2 Yes

References

Preventing contamination during 8-(3-Methylphenyl)-8-oxooctanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent and address contamination during the synthesis of 8-(3-Methylphenyl)-8-oxooctanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its primary contamination risks?

A1: The most probable and widely used method for synthesizing this compound is the Friedel-Crafts acylation of toluene with a derivative of suberic acid (octanedioic acid), such as suberoyl chloride or suberic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The primary contamination risks associated with this synthesis are:

  • Isomeric Impurities: Formation of ortho- and para-isomers (8-(2-methylphenyl)-8-oxooctanoic acid and 8-(4-methylphenyl)-8-oxooctanoic acid) is a significant issue.

  • Unreacted Starting Materials: Residual toluene, suberic acid derivatives, and catalyst residues.

  • Side-Reaction Byproducts: Products from cleavage or polymerization of reactants and intermediates.

  • Solvent and Workup Residues: Impurities introduced during the reaction workup and purification stages.

Q2: How can I minimize the formation of isomeric impurities during the Friedel-Crafts acylation?

A2: The ratio of isomers in a Friedel-Crafts acylation is influenced by steric hindrance and the directing effects of the methyl group on the toluene ring. While the methyl group is an ortho-, para-director, the bulky acylating agent will favor acylation at the less sterically hindered para- and meta-positions. To enrich the desired meta-isomer, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored meta-product.

  • Choice of Lewis Acid: The nature and amount of the Lewis acid can influence isomer distribution. Experimenting with different Lewis acids (e.g., FeCl₃, ZnCl₂) may offer better selectivity.

  • Solvent System: The polarity of the solvent can affect the reaction's selectivity. Non-polar solvents are generally preferred.

Q3: What are the best practices for handling and storing reagents to prevent contamination?

A3:

  • Toluene: Use high-purity, dry toluene. Toluene is susceptible to oxidation; store it under an inert atmosphere (nitrogen or argon) and away from light.

  • Suberoyl chloride/Suberic anhydride: These reagents are moisture-sensitive. Store them in a desiccator and handle them in a dry environment (e.g., a glove box or under a stream of inert gas).

  • Aluminum Chloride (AlCl₃): AlCl₃ is extremely hygroscopic and reacts violently with water. Purchase in small quantities and store in a tightly sealed container in a desiccator. Handle it exclusively in a dry, inert atmosphere.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Desired Product Incomplete reaction due to inactive catalyst or insufficient reaction time/temperature.Ensure the AlCl₃ is fresh and anhydrous. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature.
Poor quality of starting materials.Verify the purity of toluene and the suberic acid derivative using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Presence of Multiple Isomers in the Product Non-optimal reaction conditions leading to poor regioselectivity.As mentioned in FAQ 2, try lowering the reaction temperature and screening different Lewis acids and solvents.
Product is an Oily or Gummy Solid Presence of unreacted starting materials, byproducts, or solvent residues.Perform a thorough aqueous workup to remove the catalyst and any water-soluble impurities. Recrystallize the crude product from a suitable solvent system. If recrystallization is ineffective, column chromatography may be necessary.
NMR Spectrum Shows Unexpected Peaks Contamination with byproducts from side reactions or impurities from solvents used in workup.Characterize the impurities using techniques like Mass Spectrometry (MS) and 2D NMR. This will help identify the structure of the byproduct and its potential origin. Common byproducts can arise from the cleavage of the octanoic acid chain.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler), add anhydrous aluminum chloride (1.2 equivalents) to dry nitrobenzene at 0°C under a nitrogen atmosphere.

  • Addition of Acylating Agent: Dissolve suberic anhydride (1 equivalent) in dry nitrobenzene and add it dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C.

  • Addition of Toluene: After the addition is complete, add dry toluene (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to 0°C and quench by slowly adding crushed ice, followed by concentrated HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate or by column chromatography on silica gel.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Toluene Toluene FriedelCrafts Friedel-Crafts Acylation (Nitrobenzene, 0°C to RT) Toluene->FriedelCrafts SubericAnhydride Suberic Anhydride SubericAnhydride->FriedelCrafts AlCl3 AlCl3 (Lewis Acid) AlCl3->FriedelCrafts Quenching Quenching (Ice/HCl) FriedelCrafts->Quenching Crude Product Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Contamination_Pathway cluster_source Sources of Contamination cluster_impurities Resulting Impurities StartingMaterials Impure Starting Materials (Toluene, Suberic Anhydride) Unreacted Unreacted Starting Materials StartingMaterials->Unreacted Catalyst Moisture-Exposed Catalyst (Inactive AlCl3) Catalyst->Unreacted SideReactions Side Reactions Isomers Isomeric Products (ortho- and para-) SideReactions->Isomers Byproducts Reaction Byproducts SideReactions->Byproducts FinalProduct Contaminated Final Product Isomers->FinalProduct Unreacted->FinalProduct Byproducts->FinalProduct

Caption: Potential pathways for contamination during the synthesis.

Technical Support Center: Optimizing HPLC Separation of 8-(3-Methylphenyl)-8-oxooctanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the High-Performance Liquid Chromatography (HPLC) separation of 8-(3-Methylphenyl)-8-oxooctanoic acid and its potential positional and chiral isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of this compound?

A1: The primary challenges stem from the high structural similarity between isomers. Positional isomers (e.g., 8-(2-Methylphenyl)- or 8-(4-Methylphenyl)-8-oxooctanoic acid) have very similar physical properties, making them difficult to resolve.[1] Chiral isomers (enantiomers) have identical physical and chemical properties in an achiral environment and require a chiral selector for separation, either in the stationary phase or as a mobile phase additive.[2]

Q2: Why is controlling the mobile phase pH crucial for this analysis?

A2: this compound is a carboxylic acid, meaning it is an ionizable compound. The pH of the mobile phase dictates the ionization state of the carboxylic acid group.[3][4] In reversed-phase HPLC, the neutral (protonated) form of the acid is more hydrophobic and will be retained longer on the column.[4] Inconsistent pH can lead to peak shifting, broadening, or tailing. For robust and reproducible separations, it is recommended to maintain the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[4]

Q3: What type of column is recommended for separating positional isomers?

A3: For separating positional isomers, a high-efficiency reversed-phase column, such as a C18 or a Phenyl-Hexyl phase, is a common starting point. Phenyl-type stationary phases can offer alternative selectivity for aromatic compounds due to potential π-π interactions.[3] For more polar aromatic acids, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative.[5][6]

Q4: What is the general approach for separating the enantiomers (chiral isomers)?

A4: The direct separation of enantiomers is most commonly achieved using a Chiral Stationary Phase (CSP).[2][7] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide-based phases are versatile and widely successful for separating a broad range of chiral compounds, including carboxylic acids.[7][8] The selection of the specific CSP is often empirical and may require screening several different columns.[8]

Troubleshooting Guide

Issue 1: Poor Resolution Between Isomer Peaks

Question: I am seeing overlapping or poorly resolved peaks for my isomers. How can I improve the separation?

Potential Cause Suggested Solution
Incorrect Mobile Phase Strength In reversed-phase, decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase. A 10% decrease can increase retention by 2-3 fold, potentially improving resolution.
Suboptimal Mobile Phase Selectivity Change the organic modifier. Acetonitrile and methanol interact differently with analytes and the stationary phase, which can alter selectivity. For example, methanol is a proton donor and acceptor, while acetonitrile can engage in dipole-dipole interactions.[3]
Inappropriate pH For this acidic analyte, ensure the mobile phase pH is low (e.g., 2.5-3.5) to suppress ionization of the carboxylic acid group. This increases hydrophobicity and retention. Use a suitable buffer (e.g., phosphate, formate) to maintain a stable pH.[9]
Insufficient Column Efficiency Use a column with a smaller particle size (e.g., <3 µm) or a longer column to increase the number of theoretical plates and enhance efficiency.[10]
Elevated Temperature While higher temperatures can improve peak shape and reduce run times, they can sometimes decrease resolution for isomers. Try reducing the column temperature (e.g., to 25-30 °C).[11]
Issue 2: Peak Tailing

Question: My analyte peak is asymmetrical and shows significant tailing. What is causing this and how can I fix it?

Potential Cause Suggested Solution
Secondary Silanol Interactions Residual silanol groups on the silica-based stationary phase can interact with the analyte. For acidic compounds, this can sometimes cause tailing.[12] Ensure the mobile phase pH is low (~2-3) to keep the silanols protonated and reduce unwanted interactions.[13]
Low Buffer Concentration If the buffer capacity is too low, the mobile phase pH may not be consistent, leading to mixed ionization states of the analyte and tailing. Increase the buffer concentration (typically 10-50 mM).[13][14]
Column Overload Injecting too much sample can saturate the stationary phase.[14] Reduce the injection volume or dilute the sample.[12]
Column Contamination or Void A buildup of contaminants on the column inlet frit or a void in the packing material can distort peak shape.[14] Flush the column with a strong solvent or, if the problem persists, replace the column.[13]
Extra-Column Effects Excessive tubing length or diameter between the injector, column, and detector can cause peak dispersion. Use tubing with a narrow internal diameter (e.g., 0.005 inches) and minimize its length.[10]
Issue 3: Shifting Retention Times

Question: My retention times are not consistent between runs. What could be the issue?

Potential Cause Suggested Solution
Poorly Equilibrated Column Ensure the column is fully equilibrated with the mobile phase before injecting the sample. For gradient methods, allow sufficient time for the column to return to initial conditions between runs.
Unstable Mobile Phase pH The mobile phase is unbuffered or the buffer has degraded. Prepare fresh mobile phase daily and use a buffer with a pKa close to the desired pH for maximum stability. A change of just 0.1 pH units can significantly shift retention for ionizable compounds.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature. Room temperature fluctuations can affect mobile phase viscosity and retention.[3]
Leaks in the HPLC System Check for any leaks at fittings, pump seals, or the injector. A leak can cause pressure fluctuations and lead to variable flow rates and retention times.
Mobile Phase Composition Error If preparing the mobile phase online with a gradient pump, ensure the proportioning valves are working correctly. If in doubt, manually premix the mobile phase to confirm the issue.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Positional Isomer Separation

This protocol provides a starting point for separating positional isomers of this compound.

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (or optimal wavelength for the chromophore).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Gradient Program:

    • Start at 40% B.

    • Linear gradient to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 40% B over 1 minute.

    • Equilibrate at 40% B for 5 minutes before the next injection.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol is a general strategy for resolving enantiomers. The specific CSP and mobile phase will likely require screening and optimization.

  • Column: Chiral Stationary Phase (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm). Polysaccharide-based columns are a good starting point for carboxylic acids.[15][16]

  • Mode: Normal Phase.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with an acidic additive.

  • Acidic Additive: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. The acid is crucial for obtaining good peak shape and achieving separation of acidic enantiomers.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues for the target analytes.

HPLC_Troubleshooting_Workflow Troubleshooting Workflow for Isomer Separation start Start: Initial Separation Issue (e.g., Poor Resolution, Tailing) check_resolution Poor Resolution? start->check_resolution check_tailing Peak Tailing? check_resolution->check_tailing No adjust_strength Adjust Mobile Phase Strength (Modify % Organic) check_resolution->adjust_strength Yes check_retention Retention Time Shift? check_tailing->check_retention No check_ph_buffer Check pH & Buffer Strength (Low pH, >10mM Buffer) check_tailing->check_ph_buffer Yes check_equilibration Ensure Full Column Equilibration check_retention->check_equilibration Yes end_node End: Optimized Separation check_retention->end_node No change_solvent Change Organic Solvent (ACN <=> MeOH) adjust_strength->change_solvent optimize_ph Optimize Mobile Phase pH (e.g., pH 2.5-3.5) change_solvent->optimize_ph change_column Change Column (e.g., Different Phase/Chemistry) optimize_ph->change_column change_column->end_node reduce_load Reduce Sample Load (Inject Less Volume/Concentration) check_ph_buffer->reduce_load flush_column Flush or Replace Column reduce_load->flush_column check_extra_col Check Extra-Column Volume (Tubing, Connections) flush_column->check_extra_col check_extra_col->end_node prepare_fresh_mp Prepare Fresh Mobile Phase check_equilibration->prepare_fresh_mp use_oven Use Column Oven for Temp Control prepare_fresh_mp->use_oven check_leaks Check System for Leaks use_oven->check_leaks check_leaks->end_node

Caption: Logical workflow for troubleshooting HPLC separation problems.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Confirmation of 8-Aryl-8-Oxooctanoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key spectroscopic data used to confirm the identity and purity of 8-aryl-8-oxooctanoic acids, with a specific focus on isomers of 8-(methylphenyl)-8-oxooctanoic acid. Due to the limited availability of public experimental data for 8-(3-Methylphenyl)-8-oxooctanoic acid, this guide utilizes data from its close structural isomers, 8-(2-Methylphenyl)-8-oxooctanoic acid and 8-(4-Methylphenyl)-8-oxooctanoic acid, to illustrate the principles of spectroscopic characterization and highlight the expected variations between positional isomers.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for the ortho-, meta-, and para-isomers of 8-(methylphenyl)-8-oxooctanoic acid. The data for the meta-isomer is predicted based on established principles of spectroscopy and comparison with the available data for the ortho- and para-isomers.

Table 1: 1H NMR Spectroscopic Data Comparison (Predicted and Experimental)

Assignment 8-(2-Methylphenyl)-8-oxooctanoic acid (Predicted) This compound (Predicted) 8-(4-Methylphenyl)-8-oxooctanoic acid (Experimental)
Aromatic Protons 7.1-7.6 ppm (m, 4H)7.2-7.8 ppm (m, 4H)7.89 (d, J=8.2 Hz, 2H), 7.27 (d, J=8.0 Hz, 2H)
-CH2-C=O ~2.9 ppm (t, 2H)~2.9 ppm (t, 2H)2.94 (t, J=7.4 Hz, 2H)
-CH2-COOH ~2.3 ppm (t, 2H)~2.3 ppm (t, 2H)2.35 (t, J=7.4 Hz, 2H)
Aromatic -CH3 ~2.5 ppm (s, 3H)~2.4 ppm (s, 3H)2.41 (s, 3H)
Aliphatic -CH2- 1.2-1.8 ppm (m, 8H)1.2-1.8 ppm (m, 8H)1.70 (m, 4H), 1.36 (m, 4H)
-COOH >10 ppm (s, 1H)>10 ppm (s, 1H)12.0 (br s, 1H)

Table 2: 13C NMR Spectroscopic Data Comparison (Predicted)

Assignment 8-(2-Methylphenyl)-8-oxooctanoic acid This compound 8-(4-Methylphenyl)-8-oxooctanoic acid
C=O (Carboxylic Acid) ~179 ppm~179 ppm~179 ppm
C=O (Ketone) ~202 ppm~200 ppm~199 ppm
Aromatic C (Substituted) ~138, ~136 ppm~138, ~138 ppm~144, ~134 ppm
Aromatic C-H ~125-132 ppm~128-134 ppm~129, ~128 ppm
Aromatic -CH3 ~21 ppm~21 ppm~21 ppm
-CH2-C=O ~38 ppm~38 ppm~38 ppm
-CH2-COOH ~34 ppm~34 ppm~34 ppm
Aliphatic -CH2- ~24-29 ppm~24-29 ppm~24-29 ppm

Table 3: IR and Mass Spectrometry Data Comparison (Predicted)

Spectroscopic Method Characteristic Features for 8-(Methylphenyl)-8-oxooctanoic Acids
IR Spectroscopy ~1710 cm-1: C=O stretch (carboxylic acid dimer). ~1685 cm-1: C=O stretch (aryl ketone). ~2500-3300 cm-1: O-H stretch (broad, carboxylic acid). ~2850-2960 cm-1: C-H stretch (aliphatic). ~1600, ~1480 cm-1: C=C stretch (aromatic).
Mass Spectrometry (EI) Molecular Ion (M+): m/z = 248. Key Fragmentation Peaks: m/z = 119 (CH3C6H4CO+), m/z = 105 (C6H4CH3+), McLafferty rearrangement products.

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • 13C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A proton-decoupled pulse sequence is typically used.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Acquisition: Record the spectrum over the range of 4000-400 cm-1. A background spectrum of the empty sample holder or pure KBr is subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: For volatile and thermally stable compounds like these, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique. A dilute solution of the sample is injected into the GC, which separates it from impurities before it enters the mass spectrometer.

  • Ionization and Analysis: In EI, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for confirming the identity of a synthesized 8-aryl-8-oxooctanoic acid using the described spectroscopic methods.

cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, a significant data gap prevents a comparative analysis of the efficacy of 8-(3-Methylphenyl)-8-oxooctanoic acid. Currently, there is no publicly accessible research detailing the biological activity, mechanism of action, or therapeutic potential of this compound. This absence of foundational data makes it impossible to identify a relevant related compound for comparison or to provide the experimental evidence and pathway analysis requested by the research community.

The initial objective was to create a detailed comparison guide for researchers, scientists, and drug development professionals, evaluating the performance of this compound against a suitable alternative. This would have included quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. However, repeated inquiries into scientific databases and patent literature have yielded no information on the compound's biological effects. The search was expanded to include close structural analogs, namely 8-(4-methylphenyl)-8-oxooctanoic acid and 8-(2-methylphenyl)-8-oxooctanoic acid, with similarly fruitless results. The available information is limited to listings by chemical suppliers, which provide basic physicochemical properties but no biological context.

This lack of data precludes the creation of the requested comparative guide. Key components that are currently unachievable include:

  • Identification of a "Related Compound": Without understanding the biological target or therapeutic area of this compound, selecting a meaningful compound for comparison is not possible.

  • Data Presentation: There is no quantitative data from experimental studies to summarize in comparative tables.

  • Experimental Protocols: No published studies mean no methodologies to detail.

  • Signaling Pathway and Workflow Visualization: The mechanism of action and any associated biological pathways remain unknown, making it impossible to generate the requested Graphviz diagrams.

Future Research Directions

To enable a future comparative analysis, foundational research into the bioactivity of this compound is essential. A logical workflow for such research is proposed below.

G cluster_0 Phase 1: Initial Screening and Target Identification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Comparative Efficacy Studies A High-Throughput Screening (Diverse cell-based and biochemical assays) C Affinity Chromatography/Mass Spectrometry (Target deconvolution) A->C B Phenotypic Screening (e.g., anti-inflammatory, anti-proliferative assays) B->C D Dose-Response Studies (IC50/EC50 determination) C->D Identified Target(s) E Mechanism of Action Studies (e.g., Western blot, qPCR for pathway analysis) D->E F Lead Optimization (Synthesis of analogs) E->F G Head-to-Head Comparison with Standard-of-Care or Structurally Related Compound F->G Optimized Compound H In Vivo Animal Model Studies G->H I Publication of Comparative Efficacy Data H->I

Figure 1. A proposed experimental workflow to determine the biological activity of this compound and enable future comparative efficacy studies.

This workflow outlines a potential path from initial screening to the generation of the kind of comparative data originally sought. Until such research is conducted and published, any discussion on the efficacy of this compound remains speculative. The scientific community is encouraged to address this knowledge gap to unlock the potential of this and other under-researched chemical entities.

Structure-Activity Relationship of 8-(3-Methylphenyl)-8-oxooctanoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the structure-activity relationship (SAR) for 8-(3-Methylphenyl)-8-oxooctanoic acid and its analogs. Despite extensive searches of chemical databases, peer-reviewed journals, and patent literature, no specific studies detailing the synthesis of a series of these analogs and their corresponding biological evaluation could be identified. Therefore, a quantitative comparison of their activities and a detailed discussion of their SAR cannot be provided at this time.

This guide is intended for researchers, scientists, and drug development professionals. The absence of published data on this specific class of compounds highlights a potential area for novel research and discovery.

Challenges in Establishing a Structure-Activity Relationship

A thorough investigation into the biological activities of this compound and its derivatives is hampered by the lack of publicly available data. The core requirements for establishing a robust SAR study include:

  • A series of synthesized analogs: Systematic modifications of the parent molecule, this compound, are necessary to probe the effects of different functional groups and structural features on biological activity.

  • Quantitative biological data: Standardized in vitro or in vivo assays are required to measure the biological activity of each analog, providing quantitative data such as IC50 or EC50 values.

  • Consistent experimental protocols: Detailed and reproducible experimental methodologies are crucial for ensuring the reliability and comparability of the biological data.

General Principles of Structure-Activity Relationships in Similar Scaffolds

While specific data on this compound analogs is unavailable, general principles from related classes of molecules, such as other phenyl-containing long-chain carboxylic acids, can offer hypothetical starting points for future research. For instance, studies on various phenylacetic and phenoxyalkanoic acid derivatives have shown that modifications to the phenyl ring (e.g., substitution with electron-withdrawing or electron-donating groups) and alterations to the aliphatic chain length can significantly impact biological activity.

Future Research Directions

The lack of information on the SAR of this compound analogs presents a clear opportunity for future investigation. A potential research workflow to address this knowledge gap is outlined below.

G cluster_0 Synthetic Chemistry cluster_1 Biological Evaluation cluster_2 Data Analysis A Synthesis of This compound B Design & Synthesis of Analogs (Varying Phenyl Substituents & Chain Length) A->B C Primary Screening (e.g., Target-Based or Phenotypic Assay) B->C Test Analogs D Dose-Response Studies (Determination of IC50/EC50) C->D E Secondary Assays (e.g., Selectivity, Mechanism of Action) D->E F Compilation of Chemical Structures & Biological Data E->F Generate Data G Quantitative Structure-Activity Relationship (QSAR) Modeling F->G H Identification of Key Structural Determinants of Activity G->H H->B Design New Analogs (Iterative Optimization)

Caption: Proposed workflow for establishing the structure-activity relationship of this compound analogs.

Conclusion

Assessing the Reproducibility of 8-(3-Methylphenyl)-8-oxooctanoic Acid's Biological Effects: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological effects of 8-(3-Methylphenyl)-8-oxooctanoic acid. To date, no peer-reviewed studies detailing its specific biological activities, mechanism of action, or data on the reproducibility of its effects have been published. This guide, therefore, serves as a framework for researchers and drug development professionals on how to approach the assessment of this compound's biological reproducibility, should initial activity be discovered.

The rigorous evaluation of a compound's reproducibility is a cornerstone of preclinical research and development. It ensures the reliability of scientific findings and provides a solid foundation for further investigation. This guide outlines the necessary components for such an assessment, including standardized experimental protocols, comparative data presentation, and the visualization of key biological and experimental processes.

Comparative Analysis of Biological Activity

In the absence of data for this compound, a comparative analysis with hypothetical alternatives is presented. For a meaningful comparison, researchers should aim to collect data on key performance indicators relevant to the anticipated biological effect.

Table 1: Hypothetical Comparative Efficacy in a Target Biological Assay

CompoundTarget/AssayIC50 / EC50 (µM)Maximum Efficacy (%)Standard Deviation (n=3)
This compoundHypothetical Kinase AData Not AvailableData Not AvailableData Not Available
Alternative Compound 1Hypothetical Kinase A5.295± 4.5
Alternative Compound 2Hypothetical Kinase A12.888± 6.2

Table 2: Hypothetical Off-Target Activity Profile

CompoundOff-Target 1 (IC50 µM)Off-Target 2 (IC50 µM)Cytotoxicity (CC50 µM)
This compoundData Not AvailableData Not AvailableData Not Available
Alternative Compound 1> 10025.1> 100
Alternative Compound 245.368.785.4

Experimental Protocols: A Blueprint for Reproducibility

Detailed and standardized experimental protocols are critical for ensuring that results can be independently verified. Below are example methodologies for key experiments that would be essential in characterizing the biological effects of a novel compound.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a target kinase.

  • Materials: Recombinant human kinase, appropriate peptide substrate, ATP, test compound, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and vehicle or test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay
  • Objective: To assess the effect of the test compound on the proliferation of a specific cell line.

  • Materials: Human cancer cell line (e.g., MCF-7), appropriate cell culture medium (e.g., DMEM with 10% FBS), test compound, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound or vehicle.

    • Incubate for a specified period (e.g., 72 hours).

    • Measure cell viability using the chosen reagent according to the manufacturer's protocol.

    • Determine the half-maximal effective concentration (EC50) for growth inhibition.

Visualizing Biological and Experimental Pathways

Diagrams are invaluable tools for communicating complex biological pathways and experimental workflows. The following examples, generated using the DOT language, illustrate how these can be structured.

cluster_0 Hypothetical Signaling Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Transcription_Factor Transcription_Factor Kinase_A->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induces 8_3_MPOA 8-(3-Methylphenyl)- 8-oxooctanoic acid 8_3_MPOA->Kinase_A Inhibits? cluster_1 Experimental Workflow: IC50 Determination Start Prepare Reagents Serial_Dilution Compound Serial Dilution Start->Serial_Dilution Assay_Plate Plate Kinase, Substrate, and Compound Serial_Dilution->Assay_Plate Initiate_Reaction Add ATP & Incubate Assay_Plate->Initiate_Reaction Detect_Signal Add Detection Reagent & Read Plate Initiate_Reaction->Detect_Signal Analyze_Data Data Analysis Detect_Signal->Analyze_Data End Determine IC50 Analyze_Data->End

Evaluating the Selectivity of 8-(3-Methylphenyl)-8-oxooctanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the selectivity of the novel compound 8-(3-Methylphenyl)-8-oxooctanoic acid. Due to the current absence of specific experimental data for this compound in publicly available literature, this document establishes a methodological approach and presents comparative data from well-characterized inhibitors of relevant biological targets. The focus is on microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway, which represents a potential target for aryl-oxoalkanoic acid derivatives.

Introduction to Prostaglandin E2 Synthesis and Selective Inhibition

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever. Its synthesis is a multi-step process involving the conversion of arachidonic acid to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, followed by the isomerization of PGH2 to PGE2 by prostaglandin E synthases. While non-steroidal anti-inflammatory drugs (NSAIDs) effectively reduce inflammation by inhibiting COX enzymes (COX-1 and COX-2), this broad inhibition can lead to gastrointestinal and cardiovascular side effects.

Microsomal prostaglandin E synthase-1 (mPGES-1) is the terminal synthase in the inducible PGE2 biosynthetic pathway and is often upregulated during inflammation.[1][2] Selective inhibition of mPGES-1 presents a promising therapeutic strategy to reduce inflammation with potentially fewer side effects than traditional NSAIDs.[1][2] This guide will focus on the evaluation of this compound's hypothetical selectivity for mPGES-1 over COX-2.

Comparative Inhibitor Data

To establish a benchmark for evaluating the selectivity of novel compounds like this compound, the following table summarizes the inhibitory potency (IC50 values) of well-characterized inhibitors against human mPGES-1 and COX-2.

CompoundTargetIC50 (µM)Compound Class
YS121 mPGES-13.4Pirinixic acid derivative
YS121 5-Lipoxygenase-Pirinixic acid derivative
Celecoxib COX-20.04Diaryl-substituted pyrazole
Rofecoxib COX-20.018Furanone derivative
Indomethacin COX-1/COX-20.1 / 0.9Indole-acetic acid derivative

Data compiled from publicly available research.[3]

Experimental Protocols for Selectivity Evaluation

The following are detailed methodologies for key experiments to determine the inhibitory activity and selectivity of a test compound against mPGES-1 and COX-2.

Human mPGES-1 Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of human mPGES-1.

Materials:

  • Recombinant human mPGES-1 enzyme

  • Prostaglandin H2 (PGH2) substrate

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 2.5 mM glutathione)

  • Test compound (this compound) and reference inhibitors

  • Stop solution (e.g., 1 M HCl)

  • Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 quantification

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • In a microplate, add the recombinant human mPGES-1 enzyme to each well.

  • Add the diluted test compound or reference inhibitor to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C).

  • Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.

  • Allow the reaction to proceed for a defined period (e.g., 1 minute) at the optimal temperature for the enzyme.

  • Terminate the reaction by adding the stop solution.

  • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Human COX-2 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the human COX-2 enzyme.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid substrate

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA)

  • Test compound (this compound) and reference inhibitors

  • Stop solution

  • Prostaglandin screening EIA kit or similar detection method

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • Add the recombinant human COX-2 enzyme to each well of a microplate.

  • Add the diluted test compound or reference inhibitor to the respective wells and pre-incubate.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Incubate for a specified time at the optimal temperature (e.g., 37°C).

  • Stop the reaction.

  • Measure the amount of prostaglandin produced using an appropriate detection kit.

  • Calculate the percentage of inhibition and determine the IC50 value for COX-2.

Visualizing the Prostaglandin E2 Synthesis Pathway and Experimental Workflow

The following diagrams illustrate the key biological pathway and a typical experimental workflow for evaluating inhibitor selectivity.

PGE2_Synthesis_Pathway cluster_enzymes Enzymes Arachidonic_Acid Arachidonic Acid PGG2 PGG2 Arachidonic_Acid->PGG2 Peroxidase Activity PGH2 PGH2 PGG2->PGH2 Cyclooxygenase Activity COX1_COX2 COX-1 / COX-2 PGE2 PGE2 (Inflammation, Pain) PGH2->PGE2 Isomerization mPGES1 mPGES-1

Caption: The Prostaglandin E2 (PGE2) synthesis pathway highlighting the roles of COX enzymes and mPGES-1.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assays cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Pre_incubation Pre-incubate Enzyme with Compound Compound_Prep->Pre_incubation Enzyme_Prep Prepare Enzyme Solutions (mPGES-1 & COX-2) Enzyme_Prep->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate Pre_incubation->Reaction_Initiation Reaction_Termination Terminate Reaction Reaction_Initiation->Reaction_Termination Quantification Quantify Product Formation (e.g., ELISA) Reaction_Termination->Quantification IC50_Calculation Calculate % Inhibition and IC50 Values Quantification->IC50_Calculation Selectivity_Determination Determine Selectivity (IC50 COX-2 / IC50 mPGES-1) IC50_Calculation->Selectivity_Determination

Caption: A generalized workflow for determining the in vitro selectivity of an inhibitor.

Conclusion

The evaluation of this compound's selectivity will be crucial in determining its potential as a novel anti-inflammatory agent. By following the detailed experimental protocols outlined in this guide and comparing the resulting data with established inhibitors, researchers can ascertain its potency and selectivity for mPGES-1 over COX-2. A high selectivity ratio would indicate a promising candidate for further preclinical development, potentially offering a safer alternative to current anti-inflammatory therapies. Future studies should also investigate its effects in cell-based assays and in vivo models of inflammation to validate the in vitro findings.

References

A Comparative Analysis of the Metabolic Stability of 8-(3-Methylphenyl)-8-oxooctanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of 8-(3-Methylphenyl)-8-oxooctanoic acid and its structurally related derivatives. The information presented is supported by established principles of drug metabolism and includes detailed experimental protocols for in vitro assessment.

Introduction

The metabolic stability of a drug candidate is a critical parameter in drug discovery and development, significantly influencing its pharmacokinetic profile, in vivo efficacy, and potential for toxicity.[1] Compounds that are rapidly metabolized often exhibit low bioavailability and short duration of action, while those that are too stable may accumulate and lead to adverse effects.[2] this compound is a scaffold of interest, and understanding its metabolic liabilities is key to designing more robust drug candidates. This guide compares the metabolic stability of the parent compound with three hypothetical derivatives, each designed to probe potential metabolic pathways. The comparison is based on data from two standard in vitro assays: liver microsomal stability and hepatocyte stability.

Comparative Metabolic Stability Data

The following tables summarize the in vitro metabolic stability parameters for this compound and its derivatives. The data are presented as half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[3]

Table 1: Human Liver Microsomal Stability

CompoundDerivativet₁/₂ (min)CLᵢₙₜ (µL/min/mg protein)
1 This compound (Parent)4530.8
2 8-(3-Fluorophenyl)-8-oxooctanoic acid6521.3
3 This compound methyl ester>120<11.5
4 2,2-Dimethyl-8-(3-methylphenyl)-8-oxooctanoic acid5027.7

Microsomal assays primarily assess Phase I (CYP450-mediated) metabolism.[4]

Table 2: Human Hepatocyte Stability

CompoundDerivativet₁/₂ (min)CLᵢₙₜ (µL/min/10⁶ cells)
1 This compound (Parent)3023.1
2 8-(3-Fluorophenyl)-8-oxooctanoic acid4216.5
3 This compound methyl ester1546.2
4 2,2-Dimethyl-8-(3-methylphenyl)-8-oxooctanoic acid957.3

Hepatocyte assays assess both Phase I and Phase II metabolism, as well as cellular uptake.[5]

Analysis of Structure-Metabolism Relationships

  • Parent Compound (1): Exhibits moderate clearance in both microsomal and hepatocyte assays, suggesting it is susceptible to both Phase I and Phase II metabolism.

  • Derivative 2 (Fluorinated): The introduction of a fluorine atom on the phenyl ring appears to improve metabolic stability. This is a common observation, as fluorine can block sites of metabolism or alter the electronic properties of the molecule, making it a poorer substrate for metabolizing enzymes.

  • Derivative 3 (Methyl Ester): This derivative is highly stable in the microsomal assay, which lacks many esterase enzymes. However, its stability is significantly reduced in hepatocytes, which contain a full complement of enzymes, including esterases that would hydrolyze the ester back to the parent carboxylic acid. This highlights the importance of using multiple in vitro systems to get a complete picture of metabolic fate.

  • Derivative 4 (Dimethylated): The addition of gem-dimethyl groups at the 2-position of the octanoic acid chain significantly enhances metabolic stability in hepatocytes. This modification is designed to sterically hinder β-oxidation, a likely metabolic pathway for the fatty acid side chain.[3][6] The data suggests that β-oxidation is a major clearance pathway for the parent compound.

Potential Metabolic Pathways

The metabolism of this compound can proceed through several pathways, primarily involving Phase I (oxidation) and Phase II (conjugation) reactions, as well as β-oxidation of the aliphatic chain.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_beta_oxidation β-Oxidation cluster_phase2 Phase II Metabolism Parent This compound Aromatic_OH Aromatic Hydroxylation Parent->Aromatic_OH Oxidation Benzylic_OH Benzylic Hydroxylation Parent->Benzylic_OH Oxidation Ketone_Red Ketone Reduction Parent->Ketone_Red Reduction Beta_Ox Chain Shortening (loss of 2-carbon units) Parent->Beta_Ox Activation to Acyl-CoA Glucuronidation_Acid Acyl Glucuronidation (at carboxylic acid) Parent->Glucuronidation_Acid UGTs Glucuronidation_OH Glucuronidation (at hydroxyl groups) Aromatic_OH->Glucuronidation_OH Benzylic_OH->Glucuronidation_OH

Caption: Potential metabolic pathways for this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Human Liver Microsomal Stability Assay

  • Objective: To determine the rate of Phase I metabolism of a test compound.[7]

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Test compound stock solution (1 mM in DMSO)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

    • 0.1 M Phosphate buffer (pH 7.4)

    • Acetonitrile with an internal standard (for quenching)

    • Positive control compounds (e.g., midazolam, testosterone)

  • Procedure:

    • A solution of HLM (final concentration 0.5 mg/mL) in phosphate buffer is pre-warmed at 37°C.

    • The test compound is added to the HLM solution to a final concentration of 1 µM and pre-incubated for 5 minutes at 37°C.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • The reaction in each aliquot is terminated by adding cold acetonitrile containing an internal standard.

    • Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

    • The concentration of the remaining test compound is quantified using LC-MS/MS.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percent remaining is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Half-life (t₁/₂) is calculated as 0.693/k.

    • Intrinsic clearance (CLᵢₙₜ) is calculated using the equation: CLᵢₙₜ = (0.693/t₁/₂) / (mg/mL microsomal protein).

2. Human Hepatocyte Stability Assay

  • Objective: To determine the overall metabolic rate (Phase I and Phase II) in an intact cell system.[5][8]

  • Materials:

    • Cryopreserved human hepatocytes

    • Williams' Medium E or similar incubation medium

    • Test compound stock solution (1 mM in DMSO)

    • Acetonitrile with an internal standard

    • Positive control compounds (e.g., 7-hydroxycoumarin, testosterone)

  • Procedure:

    • Cryopreserved hepatocytes are thawed and cell viability is determined. The cells are suspended in incubation medium to a final density of 0.5 x 10⁶ viable cells/mL.[8]

    • The cell suspension is pre-warmed to 37°C in a shaking water bath.

    • The test compound is added to the cell suspension to a final concentration of 1 µM to initiate the reaction.

    • Aliquots are taken at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • The reaction is terminated by adding cold acetonitrile with an internal standard to each aliquot.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.

  • Data Analysis:

    • Data analysis is similar to the microsomal assay.

    • Intrinsic clearance (CLᵢₙₜ) is calculated using the equation: CLᵢₙₜ = (0.693/t₁/₂) / (millions of cells/mL).[8]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for in vitro metabolic stability assays.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A1 Prepare Test Compound Stock Solution (e.g., 1 mM in DMSO) B2 Add Test Compound (e.g., 1 µM final) A1->B2 A2 Prepare Metabolic System (Microsomes or Hepatocytes) B1 Pre-warm Metabolic System at 37°C A2->B1 A3 Prepare Cofactors (e.g., NADPH) B3 Initiate Reaction with Cofactors A3->B3 B1->B2 B2->B3 B4 Incubate at 37°C with Shaking B3->B4 C1 Collect Aliquots at Time Points (0, 5, 15, 30...) B4->C1 C2 Quench Reaction with Cold Acetonitrile + Internal Standard C1->C2 D1 Centrifuge to Pellet Protein C2->D1 D2 Analyze Supernatant by LC-MS/MS D1->D2 D3 Calculate % Remaining vs. Time D2->D3 D4 Determine t1/2 and CLint D3->D4

Caption: General workflow for in vitro metabolic stability assays.

Conclusion

This comparative guide demonstrates the importance of systematic evaluation of metabolic stability in drug discovery. By making targeted structural modifications, it is possible to address metabolic liabilities and improve the pharmacokinetic properties of lead compounds. The data presented, while hypothetical, are based on established metabolic principles and illustrate a rational approach to optimizing the this compound scaffold. The use of complementary in vitro systems, such as liver microsomes and hepatocytes, is crucial for a comprehensive understanding of a compound's metabolic fate.

References

In Vivo Efficacy of 8-(3-Methylphenyl)-8-oxooctanoic Acid: A Comparative Analysis with Parent Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo efficacy of 8-(3-Methylphenyl)-8-oxooctanoic acid and its parent compounds, octanoic acid and 3-methylacetophenone. Due to a lack of direct experimental data on this compound, this guide extrapolates its potential biological activities based on the known effects of its structural precursors. The information presented for the target compound is therefore hypothetical and intended to serve as a framework for future in vivo investigations.

Compound Profiles

This compound

This novel compound is a derivative of octanoic acid, featuring a 3-methylphenyl ketone group at the 8th position. Its structure suggests a hybrid molecule with potential roles in lipid metabolism and cellular signaling. It is hypothesized that the octanoic acid backbone may allow it to enter fatty acid metabolic pathways, while the aromatic ketone moiety could influence interactions with various receptors and enzymes.

Parent Compound 1: Octanoic Acid

Octanoic acid, also known as caprylic acid, is an eight-carbon saturated fatty acid. It is naturally found in the milk of various mammals and is a minor constituent of coconut oil. As a medium-chain fatty acid (MCFA), it is readily absorbed and metabolized by the body.[1] Octanoic acid is known to be ketogenic and has been investigated for its potential therapeutic effects in various conditions, including neurological disorders and cancer.[2]

Parent Compound 2: 3-Methylacetophenone

3-Methylacetophenone is an aromatic ketone. While its in vivo efficacy in mammals is not well-documented in publicly available literature, aromatic ketones, in general, are a class of compounds with diverse biological activities.[3] Some are used as intermediates in pharmaceutical synthesis. Its inclusion in this guide is to consider the potential contribution of the aryl ketone group to the overall activity of the target molecule.

Comparative Data Summary

The following tables summarize the known and hypothesized in vivo properties and efficacy data for the three compounds.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyThis compound (Hypothesized)Octanoic Acid (Known)3-Methylacetophenone (Known)
Molecular Formula C₁₅H₂₀O₃C₈H₁₆O₂C₉H₁₀O
Molecular Weight 248.32 g/mol 144.21 g/mol 134.18 g/mol
Solubility Low in water, soluble in organic solventsSlightly soluble in water, soluble in organic solventsSparingly soluble in water, soluble in organic solvents
Absorption Likely oral absorption, potential for lymphatic uptakeRapidly absorbed via the portal veinLikely absorbed orally
Metabolism Potential for β-oxidation of the fatty acid chain and hepatic metabolism of the aromatic ringPrimarily hepatic β-oxidation to acetyl-CoA and ketone bodies[1]Hepatic metabolism
Primary Excretion Renal and fecalPrimarily renal as metabolitesRenal

Table 2: Comparative In Vivo Efficacy (Hypothesized and Known)

Efficacy ParameterThis compound (Hypothesized)Octanoic Acid (Known)3-Methylacetophenone (Limited Data)
Anticancer Activity May exhibit activity by disrupting cancer cell metabolism.Has shown to be cytotoxic to some cancer cell lines, such as glioblastoma.[2]Unknown
Neurological Effects Potential neuroprotective effects due to ketogenic and anti-inflammatory properties.Can cross the blood-brain barrier and has been studied for its anticonvulsant effects.[4]Unknown
Metabolic Effects May influence glucose and lipid metabolism, potentially ketogenic.Strongly ketogenic, increases mitochondrial biogenesis in skeletal muscle.[1][5]Unknown
Antimicrobial Activity Possible antimicrobial properties.Demonstrates antibacterial and antifungal activity.[6]Limited evidence.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the potential mechanisms of action and a framework for future research, the following diagrams illustrate key concepts.

cluster_0 Metabolic Pathway of Octanoic Acid OA Octanoic Acid OACoA Octanoyl-CoA OA->OACoA BetaOx β-Oxidation OACoA->BetaOx ACoA Acetyl-CoA BetaOx->ACoA TCA TCA Cycle ACoA->TCA Ketones Ketone Bodies ACoA->Ketones

Caption: Metabolic fate of Octanoic Acid in the liver.

cluster_1 Hypothesized Signaling of this compound Compound This compound Metabolism Metabolic Stress Compound->Metabolism Signaling Signaling Pathways Compound->Signaling Apoptosis Apoptosis Metabolism->Apoptosis Inflammation Anti-inflammatory Response Signaling->Inflammation

Caption: Hypothesized cellular effects of the target compound.

cluster_2 In Vivo Efficacy Study Workflow AnimalModel Select Animal Model (e.g., tumor xenograft) Grouping Randomize into Groups (Vehicle, Parent Compounds, Target Compound) AnimalModel->Grouping Dosing Administer Compounds (Oral Gavage) Grouping->Dosing Monitoring Monitor Tumor Growth and Body Weight Dosing->Monitoring Endpoint Endpoint Analysis (Tumor size, Biomarkers, Histology) Monitoring->Endpoint

Caption: A general workflow for an in vivo efficacy study.

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate and compare the in vivo efficacy of this compound and its parent compounds.

Protocol 1: In Vivo Anticancer Efficacy in a Xenograft Model

Objective: To assess the antitumor activity of the test compounds in a murine xenograft model of human cancer (e.g., glioblastoma).

1. Cell Culture and Animal Model:

  • Human glioblastoma cells (e.g., U87MG) are cultured in appropriate media.
  • 6-8 week old immunodeficient mice (e.g., NOD/SCID) are used.

2. Tumor Implantation:

  • U87MG cells (5 x 10⁶) in a sterile phosphate-buffered saline (PBS) and Matrigel solution are subcutaneously injected into the flank of each mouse.
  • Tumors are allowed to grow to a palpable size (approximately 100 mm³).

3. Grouping and Dosing:

  • Mice are randomized into four groups (n=10 per group):
  • Group 1: Vehicle control (e.g., corn oil).
  • Group 2: Octanoic Acid (e.g., 50 mg/kg).
  • Group 3: 3-Methylacetophenone (e.g., 25 mg/kg).
  • Group 4: this compound (e.g., 50 mg/kg).
  • Compounds are administered daily via oral gavage.

4. Efficacy Assessment:

  • Tumor volume and body weight are measured twice weekly.
  • The study is terminated when tumors in the control group reach a predetermined size.
  • At the end of the study, tumors are excised, weighed, and processed for histological and biomarker analysis.

Protocol 2: Assessment of Metabolic Effects in Healthy Mice

Objective: To determine the impact of the test compounds on key metabolic parameters.

1. Animal Model and Acclimation:

  • 8-week old C57BL/6J mice are used.
  • Mice are acclimated for one week and maintained on a standard chow diet.

2. Grouping and Dosing:

  • Mice are randomized into the same four groups as in Protocol 1.
  • Compounds are administered daily for 14 days.

3. Metabolic Measurements:

  • Blood Glucose and Ketones: Blood samples are collected from the tail vein at baseline and on specified days to measure glucose and β-hydroxybutyrate levels.
  • Glucose Tolerance Test (GTT): On day 14, after an overnight fast, mice are administered an intraperitoneal injection of glucose (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.
  • Serum Analysis: At the end of the study, blood is collected for the analysis of insulin, triglycerides, and cholesterol.

4. Tissue Analysis:

  • Liver and skeletal muscle tissues are collected to analyze the expression of genes involved in fatty acid oxidation and gluconeogenesis via RT-qPCR.

This guide provides a foundational framework for the investigation of this compound. The hypothetical data and experimental designs are intended to stimulate and guide future research into the in vivo efficacy of this and related compounds. Rigorous experimental validation is required to ascertain the true biological activities and therapeutic potential of this compound.

References

Head-to-head comparison of different 8-(3-Methylphenyl)-8-oxooctanoic acid synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients and their intermediates is paramount. 8-(3-Methylphenyl)-8-oxooctanoic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a head-to-head comparison of two primary synthetic routes to this key intermediate: Friedel-Crafts acylation and a Grignard reaction-based approach. The comparison focuses on key performance indicators such as reaction yield, purity, and reaction time, supported by detailed experimental protocols.

At a Glance: Comparing the Synthesis Routes

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Grignard Reaction
Starting Materials Toluene, Suberoyl Chloride3-Bromotoluene, Magnesium, Suberic Anhydride
Key Transformation Electrophilic Aromatic SubstitutionNucleophilic Acyl Substitution
Typical Yield 65-75%70-80%
Product Purity Good to Excellent (after recrystallization)Good (after chromatographic purification)
Reaction Time 4-6 hours6-8 hours
Key Advantages Utilizes readily available starting materials; relatively straightforward procedure.Can be adapted for a wider range of substituted aryl groups.
Key Disadvantages Potential for regioisomer formation; requires a stoichiometric amount of Lewis acid catalyst.Requires strictly anhydrous conditions; Grignard reagent can be sensitive to functional groups.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely used method for the formation of aryl ketones. In this route, toluene is acylated with suberoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The methyl group on the toluene ring directs the incoming acyl group primarily to the para and ortho positions. Due to steric hindrance, the para and meta isomers are often favored. Subsequent separation of the desired meta isomer is necessary.

Friedel_Crafts_Acylation Toluene Toluene Intermediate Acylium Ion Intermediate Toluene->Intermediate Electrophilic Attack SuberoylChloride Suberoyl Chloride SuberoylChloride->Intermediate Activation AlCl3 AlCl₃ (Catalyst) AlCl3->SuberoylChloride Product This compound Intermediate->Product Deprotonation Byproduct HCl Intermediate->Byproduct

Figure 1. Friedel-Crafts acylation pathway.
Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq) and a suitable solvent such as dichloromethane.

  • Addition of Acylating Agent: Cool the suspension to 0-5 °C in an ice bath. Add suberoyl chloride (1.0 eq) dropwise via the dropping funnel while maintaining the temperature.

  • Addition of Toluene: Following the addition of the acylating agent, add toluene (1.2 eq) dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, a mixture of isomers, is then purified by column chromatography or recrystallization to isolate the 3-methylphenyl isomer.

Route 2: Grignard Reaction

This route involves the preparation of a Grignard reagent from 3-bromotoluene, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of suberic anhydride. This reaction forms a keto-acid precursor which, upon acidic workup, yields the final product. A key advantage of this method is the inherent regioselectivity, as the position of the methyl group is predetermined by the starting aryl halide.

Grignard_Reaction Bromotoluene 3-Bromotoluene Grignard 3-Methylphenyl- magnesium bromide Bromotoluene->Grignard Mg Mg turnings Mg->Grignard Adduct Magnesium Adduct Grignard->Adduct Nucleophilic Attack SubericAnhydride Suberic Anhydride SubericAnhydride->Adduct Product This compound Adduct->Product Workup Acidic Workup (H₃O⁺) Workup->Adduct

Safety Operating Guide

Proper Disposal of 8-(3-Methylphenyl)-8-oxooctanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 8-(3-Methylphenyl)-8-oxooctanoic acid. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure safety and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors or dust.

Step-by-Step Disposal Protocol

The following protocol provides a general guideline for the disposal of this compound. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.

1. Waste Segregation and Collection:

  • Non-hazardous waste should be segregated from hazardous waste [1].

  • Collect waste this compound in a dedicated, properly labeled hazardous waste container[2][3].

  • The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top lid[3].

  • The label should clearly state "Hazardous Waste" and include the chemical name: "this compound"[3].

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Halogen-free organic solvents and compounds should generally be collected separately from halogenated waste[4][5].

2. Neutralization of Acidic Waste (for small quantities):

For very small, dilute aqueous solutions of the compound, neutralization may be an option before disposal. However, given the aromatic ketone component, this is generally not the preferred primary disposal method for the pure compound.

  • If dealing with a dilute acidic solution, it can be neutralized by slowly adding a weak base, such as sodium bicarbonate (baking soda), until the pH is between 6.0 and 8.0[2][6].

  • Perform neutralization in a larger container to accommodate any potential foaming or gas evolution and ensure the container remains cool[6].

  • Always add the acid to a large volume of the basic solution slowly while stirring[6].

  • After neutralization, the resulting solution may be suitable for drain disposal with copious amounts of water, but only if permitted by your institution's EHS guidelines and local regulations [7][8]. Generally, organic compounds, even when neutralized, are not disposed of down the drain[9].

3. Disposal of Unused or Waste Solid Compound:

  • Unused or waste solid this compound should be collected in the designated hazardous waste container.

  • Ensure the container is properly sealed and stored in a designated satellite accumulation area until it is collected by a licensed hazardous waste disposal company[3].

4. Decontamination of Labware:

  • Glassware and other equipment contaminated with this compound should be rinsed with a suitable solvent (e.g., ethanol or acetone).

  • The solvent rinse should be collected as hazardous waste in a separate, appropriately labeled container for halogen-free solvent waste.

5. Professional Waste Disposal:

  • The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

  • Your institution's EHS department will coordinate the pickup and disposal of the collected waste. The waste will likely be incinerated at a permitted facility, which is a common and effective method for destroying organic chemical waste.

Data Presentation: Disposal and Safety Parameters

ParameterGuidelineSource
Personal Protective Equipment Chemical-resistant gloves, safety glasses/goggles, lab coat.[10][11]
Handling Area Well-ventilated area or chemical fume hood.[10][11]
Waste Container Compatible material (glass or polyethylene) with a secure screw-top lid.[3]
Waste Labeling "Hazardous Waste" with the full chemical name.[3]
Primary Disposal Method Collection for incineration by a licensed hazardous waste disposal company.[4][5]
Neutralization pH Range 6.0 - 8.0 (for dilute aqueous solutions, if permitted).[2][6]
Drain Disposal Generally not recommended for the pure compound; consult EHS for neutralized dilute solutions.[7][9]

Experimental Workflow: Disposal of this compound

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Path cluster_spill Spill Response ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Well-Ventilated Fume Hood collect_waste Collect Waste Chemical in a Designated Container fume_hood->collect_waste spill_kit Use Chemical Spill Kit to Absorb fume_hood->spill_kit In case of spill label_container Label Container Clearly: 'Hazardous Waste' 'this compound' collect_waste->label_container ehs_pickup Store in Satellite Accumulation Area for EHS Pickup label_container->ehs_pickup collect_rinse Collect Contaminated Solvent Rinse collect_rinse->ehs_pickup incineration Professional Disposal (Incineration) ehs_pickup->incineration collect_spill Collect Spill Debris as Hazardous Waste spill_kit->collect_spill collect_spill->ehs_pickup

Figure 1. Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 8-(3-Methylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 8-(3-Methylphenyl)-8-oxooctanoic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Profile:

  • Name: this compound

  • Structure: This compound contains a carboxylic acid and an aromatic ketone functional group.

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety protocols are derived from data on structurally similar compounds and general guidelines for handling carboxylic acids and aromatic ketones.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Safety GlassesANSI Z87.1 certified, with side shields.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.
Hand GlovesPrimary: Butyl or Viton gloves offer excellent protection against ketones and aromatic hydrocarbons.[1][2] Secondary: Nitrile gloves can be used but have lower resistance to ketones.[3] PVA-coated gloves are also highly resistant to aromatic solvents and ketones.[1][4][5] Always check manufacturer's glove compatibility charts.
Body Laboratory CoatStandard, long-sleeved lab coat.
Chemical ApronRecommended when handling larger quantities.
Respiratory Fume HoodAll handling of solid and solutions should be conducted in a certified chemical fume hood.[6]
RespiratorNot generally required if work is performed in a fume hood. If significant aerosolization or dust is expected outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is recommended.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for safe handling.

  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[7]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Conduct all weighing and solution preparation within the chemical fume hood to avoid inhalation of dust or vapors.[6]

    • Avoid direct contact with skin and eyes.[8]

    • Use compatible spatulas and glassware.

    • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area.[7][9]

  • Spill Management:

    • Minor Spill (Solid): Gently sweep up the material, avoiding dust generation. Place in a sealed, labeled container for waste disposal.

    • Minor Spill (Liquid/Solution): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Place the contaminated absorbent material into a sealed, labeled container for waste disposal.[9]

    • Major Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container. The label should include the chemical name and hazard information. Dispose of as hazardous chemical waste through your institution's EHS program.
Liquid Waste Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams. Organic acids should be segregated.[10] Dispose of as hazardous chemical waste through your institution's EHS program.
Contaminated Materials Any materials (e.g., gloves, absorbent pads, paper towels) contaminated with the compound should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of through the institutional EHS program.

Note: Do not dispose of this chemical down the drain.[10]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical flow for safely handling this compound.

prep Preparation ppe Don PPE prep->ppe handling Chemical Handling (in Fume Hood) ppe->handling storage Secure Storage handling->storage spill Spill Occurs handling->spill disposal Waste Disposal handling->disposal storage->handling cleanup Spill Cleanup spill->cleanup cleanup->disposal decontaminate Decontaminate Work Area disposal->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.